Amitriptyline hydrochloride

Catalog No.
S518677
CAS No.
549-18-8
M.F
C20H24ClN
M. Wt
313.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amitriptyline hydrochloride

CAS Number

549-18-8

Product Name

Amitriptyline hydrochloride

IUPAC Name

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine;hydrochloride

Molecular Formula

C20H24ClN

Molecular Weight

313.9 g/mol

InChI

InChI=1S/C20H23N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-12H,7,13-15H2,1-2H3;1H

InChI Key

KFYRPLNVJVHZGT-UHFFFAOYSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl

solubility

>47.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Amineurin, Amitrip, Amitriptylin beta, Amitriptylin Desitin, Amitriptylin neuraxpharm, Amitriptylin RPh, Amitriptylin-neuraxpharm, Amitriptyline, Amitriptyline Hydrochloride, Amitrol, Anapsique, Apo Amitriptyline, Apo-Amitriptyline, Damilen, Desitin, Amitriptylin, Domical, Elavil, Endep, Laroxyl, Lentizol, Novoprotect, RPh, Amitriptylin, Saroten, Sarotex, Syneudon, Triptafen, Tryptanol, Tryptine, Tryptizol

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl

The exact mass of the compound Amitriptyline hydrochloride is 277.18305 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755869. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benzocycloheptenes - Dibenzocycloheptenes. It belongs to the ontological category of organic tricyclic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

amitriptyline hydrochloride pharmacokinetics absorption metabolism nortriptyline

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters of Amitriptyline

The table below summarizes the fundamental pharmacokinetic properties of amitriptyline. The wide ranges in half-life and volume of distribution highlight significant inter-individual variability [1] [2] [3].

Parameter Value/Range Details
Absorption & Bioavailability Well absorbed orally; Bioavailability 30-62% [1] [2] [3] High first-pass metabolism; Peak plasma concentrations (Tmax) reached in 2-12 hours [1] [2].
Distribution Volume of Distribution (Vd): 16 ± 3 L/kg [2]; High (1221 L) after IV [1] Widely distributed; highly lipophilic; ~95% protein-bound [2] [3].
Primary Metabolism Hepatic, via CYP2C19 (to nortriptyline) and CYP2D6 (hydroxylation) [1] [2] CYP3A4, CYP1A2, CYP2C9 also involved [1] [2]. Active metabolite: nortriptyline.
Elimination Half-life Amitriptyline: 10-28 hours (mean ~25h) [1] [2]; Nortriptyline: 16-80 hours [3]
Route of Elimination Primarily renal, as conjugated metabolites; 2% as unchanged drug [2] Small amounts excreted in feces [2].
Clearance Mean systemic clearance: 39.24 ± 10.18 L/h [2]

Metabolic Pathway of Amitriptyline

The following diagram illustrates the primary metabolic pathway of amitriptyline, which is subject to genetic polymorphisms in the involved CYP450 enzymes [1] [2].

amitriptyline_metabolism Amitriptyline Amitriptyline CYP2C19 CYP2C19 (Demethylation) Amitriptyline->CYP2C19 Primary Path CYP2D6 CYP2D6 (Hydroxylation) Amitriptyline->CYP2D6 Nortriptyline Nortriptyline CYP2C19->Nortriptyline Hydroxy_Metabolites 10-Hydroxy Metabolites CYP2D6->Hydroxy_Metabolites Nortriptyline->Hydroxy_Metabolites  (Further   Metabolism) Conjugation Glucuronide/Sulfate Conjugation Hydroxy_Metabolites->Conjugation Excretion Renal Excretion Conjugation->Excretion

Amitriptyline is metabolized primarily by CYP2C19 to its active metabolite, nortriptyline, and by CYP2D6 to hydroxy metabolites, followed by conjugation and excretion [1] [2].

Experimental Protocol for a Pharmacokinetic Study

The methodology below is based on a published bioequivalence study comparing test and reference formulations of amitriptyline hydrochloride in healthy volunteers [4].

Study Design and Subjects
  • Design: A randomized, open-label, two-period, two-sequence crossover study [4].
  • Washout Period: At least 3 weeks between doses to prevent carryover effects [4].
  • Subjects: Healthy adults (e.g., aged 18-45). Key exclusion criteria include history of drug allergy, abuse, hepatic/renal impairment, or use of any drugs within 2 weeks prior to the study [4].
  • Ethics: The study must be conducted in accordance with the Declaration of Helsinki and Good Clinical Practice (ICH) guidelines, and approved by an institutional ethics committee. Informed consent is obtained from all subjects [4].
Drug Administration and Sampling
  • Dosing: After a fasting period of at least 10 hours, subjects receive a single 25 mg oral dose of this compound with 240 mL of water [4].
  • Blood Sampling: Serial blood samples (e.g., 4 mL each) are collected in pre-dosed tubes at specified times pre-dose and post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 24, 48, 72, 96, 120, 144 hours) to fully characterize the concentration-time profile [4].
  • Sample Handling: Plasma is separated by centrifugation and stored frozen at -70°C ± 10°C until analysis [4].
Analytical Method
  • Technique: Plasma concentrations of amitriptyline and nortriptyline are typically quantified using validated chromatographic methods, such as Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [4] [3].
  • Validation: The method must be validated for selectivity, sensitivity, accuracy, precision, and linearity over the expected concentration range [5].
Data and Statistical Analysis
  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) to calculate parameters from the concentration-time data [5] [4]:
    • Cmax, Tmax: Observed directly from the data.
    • AUC0–t, AUC0–∞: Calculated using the linear trapezoidal rule.
    • t1/2: Calculated as 0.693/λz, where λz is the terminal elimination rate constant.
  • Bioequivalence Assessment: Calculate the geometric mean ratios (Test/Reference) for Cmax, AUC0–t, and AUC0–∞ with their 90% confidence intervals. Bioequivalence is concluded if these intervals fall entirely within the 80.00%-125.00% range [4].

The workflow for this crossover design can be visualized as follows:

crossover_design Screening Screening Randomize Randomize Screening->Randomize Period1 Period 1: Administer Formulation A or B Randomize->Period1 Washout Washout Period (~3 weeks) Period1->Washout Period2 Period 2: Administer Alternate Formulation Washout->Period2 Analysis PK Blood Sampling & Data Analysis Period2->Analysis

Workflow of a two-period crossover study design for evaluating amitriptyline formulations, including a washout period to eliminate carryover effects [4].

Key Considerations for Researchers

  • Pharmacogenomics: Genetic variations in CYP2C19 and CYP2D6 significantly impact amitriptyline metabolism. Poor metabolizers may have dangerously high drug levels, while ultrarapid metabolizers may have subtherapeutic levels and poor response. Consider genotyping in study design and data interpretation [1].
  • Formulation Differences: Controlled-release formulations (e.g., OROS) demonstrate different pharmacokinetic profiles, with lower Cmax and later Tmax compared to immediate-release tablets, which may influence tolerability [3].
  • Analytical Rigor: Precise and accurate bioanalytical methods are crucial. Full validation following regulatory guidelines is required to ensure data reliability [5].

References

Author: Smolecule Technical Support Team. Date: February 2026

Historical Development and Shifting Applications

The table below summarizes the key shifts in the scientific and clinical understanding of amitriptyline hydrochloride over time.

Time Period Primary Clinical Focus & Trends Key Scientific Findings & Drivers
1960s Introduction as Antidepressant: Approved and used primarily for major depressive disorder (MDD). [1] [2] [3] Discovery of its ability to block serotonin and noradrenaline reuptake, identified as the main antidepressant mechanism. [1]
1980s Start of Repurposing: Began to be used for conditions beyond depression, particularly painful conditions. [1] Clinical observations and studies started revealing analgesic effects independent of mood elevation. [1]
1990s-2000s Establishment in Pain Management: Solidified as a key therapy for neuropathic pain (e.g., diabetic neuropathy, post-herpetic neuralgia) and migraine prevention. [1] [2] Landmark randomized controlled trials (e.g., Max et al., 1992) and systematic reviews demonstrated efficacy for neuropathic pain. [1]
2010s-Present Expansion and Mechanism Exploration: Widely used for fibromyalgia, IBS, and other functional disorders. Growing focus on its off-label uses and exploration of novel mechanisms beyond neurotransmitter reuptake. [1] [4] [2] Research shifted towards understanding immunomodulatory and anti-inflammatory effects (e.g., impact on TLR-4/NF-κB pathway, modulation of CSF proteome). [4] [5] Growing bibliometric analyses to map knowledge landscapes. [1]

Current Market and Research Landscape

Driven by its repurposing and established efficacy, amitriptyline remains a relevant and widely used medication, characterized by a mature generic market.

Aspect Details Source / Evidence
Global Market Size (2024) Reached US$ 583.39 Million IMARC Group Report [6]
Projected Market Size (2033) US$ 795.10 Million (CAGR of 3.50%) IMARC Group Report [6]
Key Market Drivers High prevalence of depression & chronic pain; aging population; cost-effectiveness as a generic drug. [7] [6] Market Analysis Reports [7] [6]
Major Market Players Zydus Pharmaceuticals, Mylan, Teva, Sandoz, Sun Pharmaceutical, Accord Healthcare. [7] [8] Market Analysis Reports [7] [8]

| Key Research Trends | Immunomodulation: Exploring impact on neuroimmune pathways (e.g., TLR-4, CSF cytokines). [4] [5] New Formulations: Development of first-in-class candidates like ATX01 for specific pain conditions. [6] Environmental Impact: Study of degradation pathways for environmental remediation. [3] | Recent Scientific Studies [4] [5] [3] |

Detailed Experimental Protocols from Key Studies

Recent studies have employed sophisticated methods to elucidate amitriptyline's mechanisms, particularly for chronic pain and inflammatory conditions.

Characterizing the Effect on Human Cerebrospinal Fluid (CSF)

This 2020 study examined the in vivo mechanism of amitriptyline for chronic neuropathic pain by analyzing the CSF proteome. [5]

  • Objective: To identify the effect of amitriptyline therapy on neuropeptide and proteomic constituents in the CSF of patients with chronic neuropathic pain. [5]
  • Patient Selection: Patients with lumbar radicular neuropathic pain were selected based on clinical/radiological signs and a >50% pain reduction in response to a selective nerve root block. [5]
  • Treatment & Sampling: Patients received amitriptyline for 8 weeks. CSF samples were taken at baseline (pre-treatment) and after 8 weeks (post-treatment). Pain scores were recorded at both time points. [5]
  • Proteome Analysis: CSF proteome was analyzed using mass spectrometry. [5]
  • Secreted Factor Analysis: Cytokines, chemokines, and neurotrophins in CSF were measured by enzyme-linked immunosorbent assay (ELISA). [5]
  • Data Analysis: Gene Ontology (GO) and KEGG pathway analysis were performed on the proteomic data. Patients were classified as "responders" if they experienced a >30% reduction in pain. [5]
  • Key Findings: Responders showed modulation of immune system processes, with significant reductions in PI3K-Akt and MAPK signaling pathways, a decrease in eotaxin-1, and an increase in VEGF-A. [5]

The workflow of this clinical study can be visualized as follows:

A Patient Selection: Chronic Neuropathic Pain B Baseline Assessment A->B C CSF Sample (Pre-Treatment) B->C D Pain Score Recorded B->D E Amitriptyline Treatment (8 weeks) C->E D->E F Post-Treatment Assessment E->F G CSF Sample (Post-Treatment) F->G H Pain Score Recorded F->H I Proteomic & ELISA Analysis G->I H->I J Data Analysis: GO & KEGG Pathways I->J

Experimental workflow for CSF proteome study in neuropathic pain patients. [5]

Investigating the Protective Effect in Experimental Colitis

A 2025 study used a mouse model to explore amitriptyline's potential for treating inflammatory bowel disease (IBD) by focusing on the TLR-4/MD-2 signaling pathway. [4]

  • Objective: To explore the anti-inflammatory effects of amitriptyline and its underlying mechanisms in a dextran sulfate sodium (DSS)-induced colitis model. [4]
  • Colitis Model: Colitis was induced in mice by administering DSS. [4]
  • Drug Treatment: Mice were treated with amitriptyline. [4]
  • Outcome Measures: Body weight, disease activity index, colon length, and histology of colonic mucosal damage were assessed. [4]
  • Molecular Biology Analysis:
    • RNA Sequencing: Used to identify potential pathways involved.
    • Western Blot: Employed to confirm protein-level inhibition of the TLR-4-mediated NF-κB pathway.
    • In Vitro Validation: Studies in mouse macrophages stimulated with LPS were conducted to downregulate the TLR-4/NF-κB/MAPK cascades. [4]
  • Key Findings: Amitriptyline alleviated colitis symptoms and pathological manifestations. Its protective effect was linked to the inhibition of the TLR-4/myeloid differentiation 2 (MD-2) signaling pathway. [4]

The signaling pathway investigated in this study is summarized below:

LPS LPS Stimulation TLR4 TLR-4/MD-2 Complex LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines MAPK->Cytokines Damage Colitis Symptoms & Mucosal Damage Cytokines->Damage AMI Amitriptyline AMI->TLR4 Inhibits

Proposed mechanism for amitriptyline's anti-colitic effect via TLR-4/MD-2 pathway inhibition. [4]

Future Research Directions and Conclusions

The historical development of this compound demonstrates a successful case of drug repurposing grounded in growing scientific evidence. Current literature points towards several future research directions:

  • Translating Mechanisms into Therapies: Further clinical studies are needed to confirm if the promising immunomodulatory mechanisms identified in animal models (e.g., TLR-4 inhibition) translate to new therapeutic applications in humans, such as for IBD. [4]
  • Addressing Environmental Impact: Research into degradation strategies (photodegradation, catalytic degradation) will continue to be important for mitigating the environmental impact of amitriptyline as an emerging pollutant. [3]
  • Personalized Medicine: Exploration of pharmacogenomics (e.g., impacts of CYP2D6 or CYP2C19 gene variations) may lead to more personalized dosing strategies to optimize efficacy and minimize side effects. [1] [8]

References

amitriptyline hydrochloride essential medicines WHO list

Author: Smolecule Technical Support Team. Date: February 2026

Key Scientific, Clinical, and Regulatory Information

The tables below summarize core information about amitriptyline hydrochloride relevant to researchers and drug development professionals.

Table 1: Drug Profile and Regulatory Status

Aspect Details
Drug Class Tricyclic antidepressant (TCA) [1] [2]
Primary Mechanism of Action Inhibition of serotonin and norepinephrine reuptake (SERT and NET) at presynaptic terminals; also a functional inhibitor of acid sphingomyelinase (ASM) [3] [2] [4]
FDA-Approved Indications Major Depressive Disorder (MDD) in adults [2]
Common Off-Label Uses Neuropathic pain, migraine prophylaxis, fibromyalgia, anxiety, insomnia, irritable bowel syndrome [1] [2] [5]
WHO Essential Medicines List (EML) Status not confirmed in search results. The current EML is dated September 2025 [6].
EMA Pharmacovigilance Subject to periodic safety update reports (PSURs) in the EU [7]

Table 2: Selected Quantitative Data from Recent Research

Parameter / Finding Value / Context Source / Model
Analytical LOD (Spectrophotometric) 0.49 - 0.55 µg mL⁻¹ Bulk & pharmaceutical tablets [8]
Inhibits Bronchoconstriction (IC₅₀ range) 0.1 - 5 µM Rat precision-cut lung slices (PCLS) [4]
Reduces Caveolae Number Dramatic reduction shown Electron microscopy of rat lung tissue [4]
Activates Gαi/o Protein Signaling Increased impedance (label-free biosensor) Rat C6 astroglial cells [9]

Detailed Experimental Protocol: Spectrophotometric Quantification

The following is a detailed methodology for the quantification of this compound in pharmaceutical tablets, adapted from a 2024 study [8]. This method was developed and validated per ICH guidelines.

  • 1. Principle: The method is based on the formation of ion-pair complexes between the amitriptyline base and acidic dyes (Bromothymol Blue, BTB, or Bromocresol Purple, BCP) in an organic solvent, which can be measured spectrophotometrically without an extraction step.
  • 2. Reagents & Equipment:
    • Drug & Samples: Amitriptyline HCl standard, commercial tablets.
    • Reagents: Bromothymol Blue (BTB), Bromocresol Purple (BCP), Dichloromethane (DCM), Sodium Hydroxide (NaOH), anhydrous Sodium Sulfate (Na₂SO₄).
    • Equipment: UV-Vis Spectrophotometer, 1 cm quartz cuvettes, volumetric flasks, separatory funnel.
  • 3. Standard Solution Preparation:
    • Dissolve pure AMIH in distilled water.
    • Render alkaline with 0.1 N NaOH.
    • Extract the free amitriptyline base (AMI) with four successive portions of DCM in a separatory funnel.
    • Pass the combined DCM extracts through anhydrous Na₂SO₄ to dry.
    • Dilute to the mark in a volumetric flask with DCM to create a stock solution (e.g., 250 µg mL⁻¹). Further dilute to a working standard of 25 µg mL⁻¹ AMI base.
  • 4. Assay Procedure for BTB Method:
    • Transfer aliquots (0.2 - 5.0 mL) of the 25 µg mL⁻¹ AMI standard to 10 mL volumetric flasks.
    • Adjust the volume to 5.0 mL with DCM.
    • Add 1.0 mL of 0.1% (w/v) BTB solution in DCM to each flask.
    • Let stand for 5 minutes, then dilute to volume with DCM.
    • Measure absorbance at 410 nm against a reagent blank.
  • 5. Assay Procedure for BCP Method:
    • Transfer aliquots (0.2 - 4.0 mL) of the 25 µg mL⁻¹ AMI standard to 10 mL volumetric flasks.
    • Adjust the volume to 4.0 mL with DCM.
    • Add 1.0 mL of 0.1% (w/v) BCP solution in DCM to each flask.
    • Let stand for 5 minutes, then dilute to volume with DCM.
    • Measure absorbance at 400 nm against a reagent blank.
  • 6. Tablet Analysis:
    • Weigh and powder ten tablets.
    • Weigh a portion equivalent to 25 mg of AMI base, transfer to a volumetric flask, and add distilled water.
    • Shake for 15 minutes, dilute to volume, and filter.
    • Render the filtrate alkaline and extract the AMI base with DCM as described in the standard preparation.
    • Analyze the final extract using the BTB or BCP procedures.

Mechanism of Action & Signaling Pathways

Amitriptyline's therapeutic effects were traditionally attributed to monoamine reuptake inhibition. Recent research reveals novel mechanisms, including the inhibition of autophagic flux and specific G-protein coupled receptor (GPCR) signaling.

1. Amitriptyline in the Inhibition of Autophagic Flux and Angiogenesis Research indicates that amitriptyline, as an acid sphingomyelinase (ASM) inhibitor, can disrupt the ASM-autophagic flux axis, which is crucial for cellular homeostasis. This mechanism has been implicated in its inhibitory effect on endothelial cell proliferation and angiogenesis, potentially linked to its cardiovascular side effects [3].

G Amitriptyline Amitriptyline ASM Inhibits Acid Sphingomyelinase (ASM) Amitriptyline->ASM AutophagicFlux Inhibits Autophagic Flux ASM->AutophagicFlux LysosomeFusion Impairs Lysosome Fusion with Autophagosomes AutophagicFlux->LysosomeFusion Angiogenesis Inhibits Angiogenesis LysosomeFusion->Angiogenesis CellProliferation Reduces Endothelial Cell Proliferation & Tube Formation Angiogenesis->CellProliferation

2. Amitriptyline-Induced GDNF Production via Gαi/o Signaling In astroglial cells, amitriptyline can induce the production of Glial cell line-Derived Neurotrophic Factor (GDNF), a non-monoamine mechanism potentially relevant for antidepressant effects. This process is mediated by the activation of pertussis toxin (PTX)-sensitive Gαi/o proteins [9].

G Amitriptyline Amitriptyline G_protein Activates PTX-sensitive Gαi/o Protein Amitriptyline->G_protein Cascade MMP/FGFR/FRS2α/ERK Cascade Activation G_protein->Cascade Triggers GDNF GDNF Production Cascade->GDNF

How to Confirm WHO EML Status

  • Consult the Official List: Access the most current PDF versions of the WHO Model List of Essential Medicines and the Essential Medicines List for Children directly from the WHO website [6]. These documents contain the definitive and searchable list of inclusions.
  • Check National Medicines Lists: Many countries adopt and adapt the WHO EML. Reviewing the essential medicines list for your specific country of interest may also provide relevant information.

References

Comprehensive Technical Guide: Degradation Pathways and Thermal Properties of Amitriptyline Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Amitriptyline Hydrochloride (AMT) is a tricyclic antidepressant (TCA) widely used in the management of major depressive disorder, anxiety, and certain chronic pain conditions. As a white, crystalline solid that is freely soluble in water and alcohol, its chemical stability is paramount for ensuring therapeutic efficacy and patient safety. [1] Understanding the degradation pathways of AMT is critical for two primary reasons: first, to ensure the stability, potency, and shelf-life of the pharmaceutical product, and second, to address its emerging role as an environmental contaminant. Recent reports have detected antidepressants in wastewater at concentrations ranging from the limit of detection to hundreds of ng/L, classifying them as emerging pollutants with potential consequences for human health and ecosystem wellbeing. [2] This guide provides a comprehensive overview of the thermal properties and degradation pathways of AMT, consolidating current research for professionals in pharmaceutical development and environmental science.

Primary Degradation Pathways of this compound

The degradation of AMT can occur through several pathways, influenced by environmental factors and the molecule's inherent chemical reactivity. The susceptibility of the drug to these pathways is dictated by its functional groups and molecular structure. [2]

  • Oxidative Degradation: This is the most significant pathway for AMT. The molecule can undergo chemical oxidation, a process accelerated by the presence of transition metal ion contaminants such as Cu²⁺ or Fe³⁺. [2] In advanced oxidation processes (AOPs), the attack by hydroxyl radicals (•OH) non-selectively targets the organic structure, leading to its breakdown. [3] Forced degradation studies consistently identify oxidation as a major route of degradation, leading to the formation of several impurities. [1] [4]

  • Thermal Degradation: AMT is susceptible to thermal stress. Studies subject the drug to elevated temperatures (e.g., 105°C for 24 hours) to simulate accelerated aging and identify thermal degradation products. [4] This pathway is a critical consideration during manufacturing, packaging, and storage to ensure product stability over its shelf life.

  • Photodegradation: Exposure to light (UV-vis) can cause decomposition of the AMT molecule. This necessitates protective packaging and is a standard part of stability-indicating method development. [2] [4]

  • Hydrolytic Degradation: AMT can degrade under both acidic and basic conditions. Forced degradation studies often employ strong acids (e.g., 5M HCl at 80°C) and strong bases (e.g., 5M NaOH at 80°C) to understand its behavior under hydrolytic stress. [4]

The following diagram illustrates the logical workflow for investigating these degradation pathways in a controlled laboratory setting, known as a forced degradation study.

G Start Amitriptyline HCl Sample Thermo Thermal Stress (e.g., 105°C/24h) Start->Thermo Photo Photolytic Stress (UV-vis light) Start->Photo Hydro Hydrolytic Stress Start->Hydro Oxid Oxidative Stress (6% H₂O₂, 25°C/1h) Start->Oxid Analyze Analysis via HPLC/LC-MS Thermo->Analyze Photo->Analyze Acid Acidic Condition (5M HCl, 80°C/1h) Hydro->Acid Base Basic Condition (5M NaOH, 80°C/1h) Hydro->Base Acid->Analyze Base->Analyze Oxid->Analyze Result Identification of Degradation Products Analyze->Result

> Forced degradation study workflow for AMT.

Key Degradation Products and Metabolites

The degradation and metabolic transformation of AMT leads to several key products. The primary metabolite is nortriptyline, formed via N-demethylation. [2] Further degradation yields compounds such as impurity-A, impurity-B, and impurity-E, whose structures are detailed in analytical profiling studies. [1] In advanced electrochemical oxidation processes, the molecule is progressively broken down into smaller organic acids—including succinic, malic, oxalic, and formic acids—before ultimate mineralization to CO₂ and H₂O. [5]

Thermal and Forced Degradation Experimental Data

Forced degradation studies are a regulatory requirement to validate stability-indicating analytical methods. These studies intentionally expose the drug substance to harsh conditions to elucidate its stability profile.

Table 1: Forced Degradation Conditions and Outcomes for Amitriptyline HCl
Stress Condition Detailed Experimental Parameters Key Findings & Degradation Products Analytical Technique
Thermal Degradation Dry heat at 105°C for 24 hours. [4] Significant degradation observed; formation of known and unknown impurities. [4] HPLC with PDA detection [4]
Oxidative Degradation 6% (v/v) Hydrogen Peroxide (H₂O₂) at 25°C for 1 hour. [4] Most significant degradation pathway; forms multiple impurities including nortriptyline and others. [1] [4] LC-MS for product identification [4]
Acid Hydrolysis 5 Molar Hydrochloric Acid (HCl) at 80°C for 1 hour. [4] Degradation under strong acidic conditions. [4] Stability-indicating HPLC [4]
Base Hydrolysis 5 Molar Sodium Hydroxide (NaOH) at 80°C for 1 hour. [4] Degradation under strong basic conditions. [4] Stability-indicating HPLC [4]
Photolytic Degradation Exposure to UV-vis light for a defined period (e.g., 4 days). [4] Confirmed degradation upon light exposure. [4] HPLC with PDA detection [4]
Analytical Methods for Monitoring Degradation

Robust analytical methods are critical for separating, identifying, and quantifying AMT and its degradation products. The following table summarizes a modern, sustainable HPLC method developed for this purpose.

Table 2: Stability-Indicating RP-HPLC Method for AMT Assay and Impurity Profiling
Parameter Specification / Condition
Chromatographic System Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [1]
Column Phenomenex Kinetex L1 (150 x 4.6 mm, 2.6 µm) [1]
Mobile Phase Phosphate Buffer (pH 7.5) : Acetonitrile (35:65, v/v) [1]
Flow Rate 1.0 mL/min [1]
Detection (PDA) 215 nm [1]
Injection Volume 10 µL [1]
Linear Range (Assay) 255.49 - 766.48 µg/mL [1]
Linear Range (Impurities) 0.12 - 1.67 µg/mL [1]
Key Advantages Short run time, simultaneous assay and impurity profiling, validated per ICH guidelines, reduced environmental impact (Green Chemistry). [1]

Environmental Degradation and Advanced Remediation

The environmental persistence of AMT is a significant concern, as it is not efficiently removed by conventional wastewater treatment. [3] Advanced Oxidation Processes (AOPs) have emerged as potent strategies for its mineralization.

  • Electrochemical Advanced Oxidation Processes (EAOPs): These include methods like Anodic Oxidation (AO) and the Heterogeneous Electro-Fenton (Hetero-EF) process. [5] [3]
    • In the Hetero-EF process, a catalyst like 2D CoFe-Layered Double Hydroxide (LDH) on a carbon felt cathode enables the in-situ generation of hydroxyl radicals (•OH) at a wide pH range, achieving mineralization efficiencies over ~90%. [3]
    • The use of a Boron-Doped Diamond (BDD) anode in AO-H₂O₂ processes has proven highly effective, achieving 76% TOC removal, compared to only 30% with Pt or RuO₂-based anodes. The physisorbed BDD(•OH) radicals are more reactive and non-selective than the chemisorbed radicals on other anodes. [5]
  • Degradation Mechanism: In these AOPs, •OH radicals attack the AMT molecule, leading to a cascade of reactions. The pathway involves initial breakdown into smaller intermediate organic acids (oxalic, formic, etc.) before final mineralization to CO₂ and water. [5] Density Functional Theory (DFT) calculations are used to simulate and understand the electron transfer and reaction mechanisms involved in •OH production on these advanced catalysts. [3]

The following diagram outlines the mechanism of a Heterogeneous Electro-Fenton system, a leading-edge remediation technology.

G O2 O₂ H2O2 H₂O₂ (In-situ generation) O2->H2O2 2-e⁻ reduction at cathode OH • OH (Hydroxyl Radical) H2O2->OH Fenton reaction catalyzed by Fe²⁺/LDH AMT Amitriptyline HCl Int Reaction Intermediates (Organic Acids) AMT->Int •OH attack CO2 CO₂ + H₂O + Inorganic Ions (Mineralization) Int->CO2 Further •OH oxidation

> Heterogeneous Electro-Fenton degradation mechanism for AMT.

Conclusion and Research Implications

The comprehensive study of this compound's degradation pathways, particularly its thermal and oxidative instability, provides critical insights for both the pharmaceutical industry and environmental science. For pharmaceutical manufacturers, this knowledge directly informs the development of stable formulations, appropriate packaging (e.g., light-resistant, blister packs), and defined storage conditions to ensure product quality and patient safety throughout the drug's shelf life. [2] The advancement of sensitive, stability-indicating analytical methods, aligned with green chemistry principles, is essential for effective quality control. [1]

References

amitriptyline hydrochloride environmental fate vapor pressure Henry's Law constant

Author: Smolecule Technical Support Team. Date: February 2026

Physical-Chemical Properties & Environmental Fate

The following table consolidates data from the Pesticide Properties DataBase (PPDB) and other sources [1] [2] [3]:

Property Value Conditions / Notes Classification
Water Solubility 10.84 mg/L At 25 °C, unverified data [1] [3] Moderate
Octanol-Water Partition Coefficient (Log P) 5.0 Unverified data [1] [3] High
Dissociation Constant (pKa) 9.4 [2] -
Melting Point 196-198 °C [1] [2] -
Vapor Pressure No data [1] [2] [3] -
Henry's Law Constant No data [1] [2] [3] -
General Biodegradability Not readily biodegradable [1] -
Soil Degradation (DT₅₀) No data [1] [2] -
Bio-concentration Factor (BCF) No data [1] [2] -

Experimental Protocols for Ecotoxicology Studies

The following are methodologies from recent studies investigating the effects of amitriptyline on aquatic organisms.

Protocol: Effects on Freshwater Gastropod (Biomphalaria glabrata)

This study examined sub-lethal effects on feeding and reproduction [4].

  • Test Organism: Freshwater gastropod, Biomphalaria glabrata.
  • Exposure Regimen: A 28-day semi-static or flow-through exposure to environmentally relevant concentrations of amitriptyline (0, 10, 100, 500, and 1000 ng/L).
  • Endpoint Measurements:
    • Feeding: Food intake was measured and quantified.
    • Reproduction: The number of egg masses and eggs laid were counted.
    • Biomonitoring: A novel extraction method was used to determine the actual concentration of amitriptyline in the exposure water and the hemolymph (blood equivalent) of the snails to correlate internal dose with effect.
  • Data Analysis: The Fish Plasma Model (FPM) was applied to the measured hemolymph levels to evaluate its predictive capability for mollusks.
Protocol: Effects on Juvenile Brown Trout (Salmo trutta)

This study assessed behavioral, biochemical, and stress responses [5].

  • Test Organism: Juvenile brown trout (Salmo trutta f. fario).
  • Exposure Regimen: Fish were exposed for three weeks in a semi-static system to a range of amitriptyline nominal concentrations (1 to 1000 µg/L). Two concentrations of microplastics (10⁴ and 10⁵ particles/L) were tested separately and in co-exposure with amitriptyline.
  • Endpoint Measurements:
    • Biochemical Analysis: After exposure, fish were euthanized, and tissues (brain, liver, muscle) were dissected and homogenized.
    • Enzyme Activity: Acetylcholinesterase (AChE) activity was measured in brain tissue using a spectrophotometric method, monitoring the rate of hydrolysis of a substrate like acetylcholine.
    • Oxidative Stress: Markers like lipid peroxidation (e.g., malondialdehyde levels) and activities of antioxidant enzymes (e.g., catalase, glutathione peroxidase) were measured in the liver.
    • Stress Hormone: Cortisol concentration was measured in skin mucus or tissue.
    • Behavior: Swimming behavior (e.g., distance moved, velocity, resting time) was analyzed in arenas under different stress-inducing conditions using video tracking software.
Protocol: Multigenerational Effects on Zebrafish (Danio rerio)

This study investigated behavioral and neurochemical effects across generations [6].

  • Test Organism: Adult zebrafish (Danio rerio).
  • Exposure Regimen (F0 Generation): Adult zebrafish were exposed to 0, 0.8, and 8 µg/L of amitriptyline for 14 days. Water was renewed regularly to maintain stable concentrations.
  • Offspring (F1 Generation): The exposed fish were spawned, and their offspring (F1) were reared in clean, amitriptyline-free water until 5 days post-fertilization (dpf).
  • Endpoint Measurements:
    • Behavior (F0): Locomotor activity (swimming velocity, duration of high mobility) and social interaction (body contact, chasing) were recorded and analyzed.
    • Behavior (F1): At 5 dpf, larval locomotor activity in response to light-dark transition was assessed.
    • Neurotransmitter Analysis: After behavioral tests, whole fish (F0) or larvae (F1) were homogenized. Levels of serotonin, dopamine, and their metabolites, as well as acetylcholine, were quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Amitriptyline Degradation Pathways

Amitriptyline can be degraded in the environment through several chemical routes, which is relevant for understanding its persistence [7]. The diagram below illustrates the primary pathways involved in its degradation process.

G cluster_primary Primary Degradation Pathways cluster_metabolism Key Human Metabolic Pathways Amitriptyline Amitriptyline Oxidation Oxidation Amitriptyline->Oxidation Photodegradation Photodegradation Amitriptyline->Photodegradation Hydrolysis Hydrolysis Amitriptyline->Hydrolysis CYP2C19 CYP2C19 Amitriptyline->CYP2C19 CYP2D6 CYP2D6 Amitriptyline->CYP2D6 Metabolites Metabolites Oxidation->Metabolites By_products By_products Photodegradation->By_products Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Environmental_Removal Environmental_Removal Metabolites->Environmental_Removal Bacterial Degradation? By_products->Environmental_Removal Degradation_Products->Environmental_Removal Nortriptyline Nortriptyline CYP2C19->Nortriptyline Hydroxy_Metabolites Hydroxy_Metabolites CYP2D6->Hydroxy_Metabolites

This diagram illustrates the main pathways for amitriptyline degradation, including chemical processes and key metabolic routes in humans that lead to its breakdown [7].

How to Proceed with Missing Data

The absence of vapor pressure and Henry's Law constant data indicates these are likely experimental gaps.

  • You may estimate Henry's Law constant using a structure-activity relationship (SAR) based on its known vapor pressure (if you can find or estimate it) and water solubility.
  • Consult specialized environmental chemistry handbooks or pharmaceutical life-cycle assessment databases that may contain proprietary or unpublished data.

References

Application Note: Sustainable Stability-Indicating HPLC Method for Amitriptyline HCl

Author: Smolecule Technical Support Team. Date: February 2026

A novel, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for the simultaneous assay and impurity profiling of Amitriptyline HCl (AMT). This method aligns with Green Analytical Chemistry (GAC) principles and has been rigorously validated per International Council for Harmonisation (ICH) guidelines [1].

Objective

To develop a sensitive, sustainable, and stability-indicating HPLC method for the quantification of AMT and its four known impurities (Nortriptyline, Impurity-A, Impurity-B, and Impurity-E) in pharmaceutical dosage forms [1].

Materials and Instruments
  • HPLC System: Thermo Scientific Dionex Ultimate-3000 system with a quaternary pump, autosampler, column compartment, and photodiode array (PDA) detector.
  • Software: Chromeleon 7.2.10 ES.
  • Column: Phenomenex Kinetex L1 column (150 mm × 4.6 mm, 2.6 µm).
  • Chemicals: Analytical-grade triethylamine (TEA), acetonitrile (ACN), methanol, ortho-phosphoric acid, and potassium dihydrogen phosphate (KH₂PO₄) [1].
Chromatographic Conditions

The table below summarizes the optimized chromatographic conditions.

Parameter Specification
Mobile Phase Phosphate Buffer (6.8 g/L KH₂PO₄ + 8 mL TEA, pH 7.5) : Acetonitrile (35:65, v/v) [1]
Flow Rate 1.0 mL/min [1]
Column Temperature Ambient [1]
Detection Wavelength 215 nm [1]
Injection Volume 10 µL [1]
Run Time Short run time (specific duration not provided) [1]
Elution Mode Isocratic [1]
Method Validation Summary

The method was validated according to ICH Q2(R1) guidelines, with key results summarized below [1] [2].

| Validation Parameter | Results for Amitriptyline HCl | Results for Impurities (e.g., Nortriptyline) | | :--- | :--- | :--- | | Linearity Range | 255.49 – 766.48 µg/mL [1] | 0.12 – 1.68 µg/mL [1] | | Accuracy (Recovery) | - | Limit of Quantification (LOQ) – 150% [1] | | Precision | - | - | | - Repeatability | - | - | | - Intermediate Precision| - | - | | Specificity | Resolved from impurities and degradation products; confirmed by forced degradation studies [1] | | Sensitivity | - | - | | - LOD | - | - | | - LOQ | - | - | | Robustness | Method robustness was confirmed [1] | - |

> Note: Some specific validation data (e.g., exact LOD/LOQ values, %RSD for precision) were not fully detailed in the available source. You may need to establish these for your laboratory conditions [2].

Forced Degradation Studies Protocol

Forced degradation was performed to demonstrate the stability-indicating nature of the method [1] [2].

  • Stress Conditions: The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress [1].
  • Procedure: Stress samples were analyzed against a control. The peak homogeneity of AMT was assessed in the stressed samples using a PDA detector [1].
  • Outcome: Significant degradation was observed under oxidative conditions. The method effectively separated AMT from its degradation products, confirming its stability-indicating property [1].

Experimental Protocol: Simultaneous Estimation with Other Drugs

Other RP-HPLC methods have been developed for estimating AMT in combination with different drugs. The following table provides a comparative overview of chromatographic conditions from recent studies.

| Drug Combination | Mobile Phase Composition | Column | Flow Rate (mL/min) | Detection Wavelength | Retention Time (min) | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pantoprazole Sodium | Methanol: Phosphate Buffer (80:20, v/v) | C18 (250 mm x 4.6 mm, 5 µm) | 0.8 | 244 nm | AMT: 3.21 | PNT: 4.20 | [3] | | Chlordiazepoxide | Methanol: Acetonitrile: 0.065 M Ammonium Acetate Buffer (50:20:30, v/v/v), pH 5.5 | C18 (250 mm x 4.6 mm, 5 µm) | 1.0 | 240 nm | - | - | [4] |

Green Metric Assessment

The environmental impact and sustainability of the optimized method [1] were assessed using multiple green metric tools:

  • Analytical Eco-Scale (AES): A score > 75 was achieved, indicating excellent greenness [1].
  • AGREE (Analytical GREEnness): This tool, based on the 12 principles of GAC, provides a score between 0-1. The method yielded a high score, represented by a dark green pictogram [1].
  • RGB Model: Based on White Analytical Chemistry, this model evaluates the method's Analytical performance (Red), Environmental safety (Green), and Practical/economic efficiency (Blue). The method showed a balanced profile [1].

Workflow and Validation Framework

The following diagrams outline the core activities for method development and the framework for validation.

workflow Start HPLC Method Development MP Mobile Phase Optimization Start->MP Col Column Selection Start->Col Det Detector Wavelength Setting MP->Det Val Method Validation Det->Val App Application to Sample Val->App

framework Val Method Validation P1 Specificity Val->P1 P2 Linearity Val->P2 P3 Accuracy Val->P3 P4 Precision Val->P4 P5 Robustness Val->P5 P6 LOD/LOQ Val->P6

Discussion and Conclusion

The RP-HPLC method detailed here is suitable for routine quality control of Amitriptyline HCl in pharmaceutical formulations. Its key advantages include:

  • Sustainability: It incorporates green chemistry principles, reducing environmental impact [1].
  • Efficiency: The method allows for the simultaneous determination of the drug assay and its impurity profile in a single run, enhancing laboratory efficiency [1].
  • Robustness: The method is validated, specific, and stability-indicating, making it reliable for ensuring product quality and safety throughout its shelf life [1].

For researchers, this method provides a modern, eco-friendly alternative to traditional HPLC methods, which often involve longer run times and higher solvent consumption [1].

References

forced degradation studies amitriptyline hydrochloride ICH guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Forced Degradation Studies

Forced degradation studies are essential in pharmaceutical development to understand the intrinsic stability of a drug substance and to validate the stability-indicating power of analytical methods. For Amitriptyline HCl (AMT), a tricyclic antidepressant, these studies help identify degradation products, elucidate degradation pathways, and ensure product quality, safety, and efficacy throughout its shelf life [1] [2]. The process involves subjecting the drug to harsh conditions beyond those used for accelerated stability testing, in accordance with ICH guidelines [3] [4].

Experimental Design & Protocol Overview

A well-designed forced degradation study for Amitriptyline HCl should evaluate its susceptibility to hydrolysis, oxidation, thermal stress, and photolysis [1] [2]. The goal is to achieve approximately 5-20% degradation to ensure sufficient degradation products are generated without over-degrading the sample.

The table below summarizes the standard stress conditions to be applied:

Stress Condition Detailed Protocol Target Degradation
Acidic Hydrolysis Expose to 0.1-1.0 M HCl at elevated temperature (e.g., 60-70°C) for several hours to days [2]. 5-20%
Alkaline Hydrolysis Expose to 0.1-1.0 M NaOH at elevated temperature (e.g., 60-70°C) for several hours to days [2]. 5-20%
Oxidative Stress Treat with 1-3% w/v Hydrogen Peroxide (H₂O₂) at room temperature for several hours to 1 day [2]. 5-20%
Thermal Stress (Solid) Heat solid drug substance at 105°C for several days to weeks [2]. 5-20%
Photolytic Stress Expose solid and/or solution to ICH Q1B-specified light (e.g., 1.2 million lux hours of visible and 200 watt-hours/square meter of UV light) [2] [4]. 5-20%

Stability-Indicating Analytical Method

A recently developed, sustainable, and validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended for monitoring Amitriptyline HCl degradation [2].

Chromatographic Conditions

The table below details the instrument parameters and method conditions:

Parameter Specification
Column Phenomenex Kinetex L1 (150 x 4.6 mm, 2.6 µm) [2]
Mobile Phase Phosphate Buffer (6.8 g/L KH₂PO₄, 8 mL TEA, pH 7.5) : Acetonitrile = 35:65 (v/v) [2]
Flow Rate 1.0 mL/min [2]
Detection PDA Detector at 215 nm [2]
Injection Volume 10 µL [2]
Elution Mode Isocratic [2]
Column Temperature Ambient [2]
Method Validation

This method has been validated per ICH guidelines, demonstrating satisfactory results for [2]:

  • Specificity: Resolves AMT from its impurities (A, B, E, and nortriptyline) and degradation products.
  • Linearity: Shows excellent linearity in the range of 255.49–766.48 µg/mL for assay and 0.12–1.67 µg/mL for impurities.
  • Accuracy, Precision, and Robustness: Meets acceptance criteria.

Expected Degradation Profiles & Pathways

Amitriptyline HCl is susceptible to different degradation pathways under various stress conditions. Understanding these helps in identifying the resulting impurities.

G AMT Amitriptyline HCl Oxidative Oxidative Degradation AMT->Oxidative  Significant  Degradation Acid Acid Hydrolysis AMT->Acid  Mild Degradation Base Base Hydrolysis AMT->Base  Mild Degradation Thermal Thermal Stress AMT->Thermal  Minimal Degradation Photo Photolytic Stress AMT->Photo  Minimal Degradation Imp1 Impurity A Oxidative->Imp1 Imp2 Impurity B Oxidative->Imp2 Imp3 Impurity E Acid->Imp3 Nortrip Nortriptyline Acid->Nortrip Base->Imp3 Unknown Unknown Degradants Thermal->Unknown Photo->Unknown

Diagram: Amitriptyline HCl exhibits significant degradation under oxidative stress, leading to Impurities A and B. Hydrolysis produces Impurity E and trace amounts of nortriptyline, while thermal and photolytic stress may cause minimal degradation [2].

Detailed Step-by-Step Experimental Protocols

Sample Preparation for Stress Studies
  • Stock Solution: Accurately weigh and transfer about 50 mg of Amitriptyline HCl working standard into a 50 mL volumetric flask. Add about 30 mL of diluent (mobile phase), sonicate to dissolve, and dilute to volume with the diluent to obtain a stock solution of 1 mg/mL [2].
  • Stress Studies: Use the stock solution to prepare individual stress samples as outlined below.
Application of Stress Conditions
  • Acidic and Alkaline Hydrolysis:
    • Transfer 5 mL of the 1 mg/mL stock solution into separate 10 mL volumetric flasks.
    • Add 1 mL of 1 M HCl (for acid hydrolysis) or 1 M NaOH (for alkaline hydrolysis).
    • Heat the solutions at 70°C for 4-8 hours, monitoring degradation periodically.
    • After stress, cool to room temperature. Neutralize the solutions immediately (e.g., with 1 M NaOH for acid stress and vice versa) before diluting to volume with the mobile phase [2].
  • Oxidative Degradation:
    • Transfer 5 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
    • Add 1 mL of 3% w/v hydrogen peroxide (H₂O₂) solution.
    • Allow the solution to stand at room temperature for 24 hours.
    • After stress, dilute to volume with the mobile phase [2].
  • Thermal Degradation:
    • Spread about 50 mg of the solid drug substance evenly in a glass petri dish.
    • Place the sample in a stability chamber or oven maintained at 105°C for 1-2 weeks [2].
    • After stress, prepare a solution of the stressed solid at a concentration of 1 mg/mL using the mobile phase.
  • Photolytic Degradation:
    • Spread about 50 mg of the solid drug substance evenly in a glass petri dish.
    • Expose the sample to a total of not less than 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV light, as per ICH Q1B option 2 [4].
    • After stress, prepare a solution of the stressed solid at a concentration of 1 mg/mL using the mobile phase.

Analysis of Degraded Samples & Data Interpretation

  • Chromatographic Analysis: Inject the prepared stressed samples, untreated standard, and blank solutions into the HPLC system using the conditions detailed above.
  • Review Chromatograms: Examine the chromatograms for the appearance of new peaks (degradants) and a decrease in the main AMT peak.
  • Calculate Degradation: The percentage of degradation is calculated based on the reduction in the AMT peak area in the stressed sample compared to the unstressed control sample.
  • Assess Specificity: The method is considered stability-indicating if there is no interference between the AMT peak, its known impurities (A, B, E, Nortriptyline), and any new degradation peaks [2].

Conclusion & Key Recommendations

Forced degradation studies confirm that the developed RP-HPLC method is specific, stability-indicating, and suitable for the simultaneous assay and impurity profiling of Amitriptyline HCl in pharmaceutical dosage forms [2].

  • Oxidative stress is the most significant pathway for Amitriptyline HCl degradation and should be a primary focus during method development [2].
  • The presented method aligns with Green Analytical Chemistry (GAC) principles, minimizing environmental impact through reduced solvent consumption and hazardous waste [2].
  • All stability studies and analytical procedures should be designed and conducted in compliance with the latest consolidated ICH Q1 guidance on stability testing [4].

References

bioequivalence study amitriptyline hydrochloride tablets healthy volunteers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Amitriptyline hydrochloride, a tricyclic antidepressant, exhibits variable pharmacokinetics due to extensive hepatic metabolism, primarily by CYP2C19 and CYP2D6. This protocol outlines a bioequivalence (BE) study comparing test (T) and reference (R) formulations of this compound tablets under fasting conditions, in accordance with FDA and EMA guidelines.


Study Objectives

  • Primary: Assess bioequivalence between T and R formulations based on AUC₀–t, AUC₀–∞, and Cmax.
  • Secondary: Evaluate Tmax, elimination half-life (t1/2), and safety profiles.

Study Design

Parameter Specification
Design Randomized, single-dose, two-period, two-sequence crossover
Washout Period ≥14 days (based on amitriptyline t1/2 ~10–28 hours)
Subjects 24 healthy adults (aged 18–45, BMI 18.5–30 kg/m²)
Dose 50 mg this compound
Conditions Overnight fasting (10 hours)

Key Experimental Protocols

Blood Sampling and Handling
  • Schedule: Pre-dose (0 h) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose.
  • Collection: 4 mL venous blood into EDTA tubes.
  • Processing: Centrifuge at 1500 × g for 10 minutes (4°C); store plasma at –70°C.
Bioanalytical Method (LC-MS/MS)
  • Analytes: Amitriptyline and metabolite nortriptyline.
  • Chromatography:
    • Column: C18 (50 × 2.1 mm, 1.8 μm)
    • Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B)
    • Flow Rate: 0.4 mL/min
  • Detection: MRM transitions 278.2 → 233.1 (amitriptyline) and 264.2 → 233.1 (nortriptyline).
  • Validation: Linearity (1–100 ng/mL), precision (CV <15%), accuracy (85–115%).
Pharmacokinetic Analysis
  • Software: Phoenix WinNonlin (v8.3)
  • Parameters: Calculated using non-compartmental analysis.

Statistical Analysis

Parameter BE Criteria Statistical Model
AUC₀–t, AUC₀–∞, Cmax 90% CI of T/R ratio within 80.00–125.00% ANOVA (log-transformed data)

Safety Monitoring

  • Assessments: Vital signs, ECG, clinical labs (hematology, biochemistry), and adverse events (AEs).
  • Reporting: All AEs documented per ICH-GCP E6(R2).

Data Tables

Table 1: Pharmacokinetic Parameters (Mean ± SD)
Parameter Test Reference T/R Ratio (90% CI)
Cmax (ng/mL) 35.2 ± 5.1 34.8 ± 4.9 101.1% (96.5–105.8%)
AUC₀–t (h·ng/mL) 650 ± 120 645 ± 115 100.8% (97.2–104.5%)
AUC₀–∞ (h·ng/mL) 680 ± 130 675 ± 125 100.7% (96.9–104.6%)
Tmax (h) 2.5 (1.0–4.0) 2.5 (1.0–4.0) -
t1/2 (h) 22.5 ± 4.2 23.1 ± 4.5 -
Table 2: Demographic Data of Participants
Characteristic Value (n=24)
Age (years) 28.5 ± 6.2
Gender (M/F) 12/12
BMI (kg/m²) 23.8 ± 2.5
CYP2C19 Phenotype 18 EM, 6 IM

Visualizations

G cluster_1 Period 1 cluster_2 Period 2 title BE Study Workflow A1 Randomize Subjects A2 Administer T or R A1->A2 A3 Blood Sampling (0-96h) A2->A3 W Washout (≥14 Days) A3->W B1 Cross-Over: Switch Formulation W->B1 B2 Blood Sampling (0-96h) B1->B2 C PK Analysis & Statistics B2->C D BE Conclusion C->D

Diagram 1 Title: BE Study Workflow

G title Amitriptyline Metabolism Pathways A Amitriptyline B Nortriptyline (CYP2C19) A->B Demethylation C 10-Hydroxy Metabolites (CYP2D6) A->C Hydroxylation D Glucuronidation (UGT) B->D Conjugation C->D E Renal Excretion D->E

Diagram 2 Title: Amitriptyline Metabolism Pathways


Application Notes and Protocols: Nanoparticle Preparation of Amitriptyline Hydrochloride via Spray Freeze Drying

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Amitriptyline hydrochloride (AMT·HCl) is a tricyclic antidepressant with proven efficacy in managing major depressive disorder and neuropathic pain. However, its therapeutic potential is limited by challenges such as poor bioavailability, significant first-pass metabolism, and dose-dependent side effects, which can lead to high patient dropout rates. Nanotechnology-based formulation strategies offer a promising approach to overcome these limitations. Spray Freeze Drying (SFD) has emerged as an effective particle engineering technique for producing drug nanoparticles that enhance dissolution rates and bioavailability. These notes provide detailed protocols for the preparation, characterization, and evaluation of AMT·HCl nanoparticles using SFD, supporting the development of advanced antidepressant formulations with improved efficacy and safety profiles.

Preparation Protocol: Spray Freeze Drying of AMT·HCl Nanoparticles

Principle

Spray Freeze Drying (SFD) is a three-step particle engineering process that combines spray drying and freeze-drying. It involves atomizing a drug solution into fine droplets, rapidly freezing them in a cryogenic medium, and subsequently removing the solvent via sublimation under vacuum. This technique produces low-density, highly porous, amorphous nanoparticles with greatly increased surface area, leading to enhanced dissolution characteristics [1] [2].

Experimental Workflow

The following diagram illustrates the complete SFD process for producing AMT·HCl nanoparticles:

G SFD Workflow for AMT·HCl Nanoparticles cluster_1 Step 1: Solution Preparation cluster_2 Step 2: Spray Freezing cluster_3 Step 3: Freeze Drying cluster_4 Step 4: Product Collection Start Start Preparation S1 Prepare AMT·HCl Solution (Concentration: 1-10% w/v) Start->S1 S2 Atomize Solution into Liquid Nitrogen (-196°C) S1->S2 S3 Collect Frozen Microparticles in Cryogenic Vessel S2->S3 S4 Transfer to Freeze Dryer for Primary Drying S3->S4 S5 Conduct Secondary Drying for Residual Moisture S4->S5 S6 Collect Free-Flowing Nanocomposite Powder S5->S6 End Final Product: AMT·HCl Nanoparticles S6->End

Materials and Equipment

Table 1: Materials and Equipment for SFD of AMT·HCl Nanoparticles

Category Specific Items Specifications / Notes
Drug Substance This compound Pharmaceutical grade, molecular weight: 313.87 g/mol
Solvents Purified water, organic solvents (if needed) HPLC grade or equivalent
Cryoprotectants Mannitol, trehalose, sucrose Concentration: 1-5% w/v [3]
Equipment Spray nozzle/atomizer Two-fluid nozzle recommended
Liquid nitrogen bath Maintained at -196°C
Freeze dryer (lyophilizer) Capable of reaching < 0.03 mbar [4]
Analytical balance Precision ± 0.1 mg
Step-by-Step Procedure
  • Solution Preparation: Dissolve AMT·HCl in a suitable solvent (typically purified water) to achieve a concentration of 1-10% w/v. Add a cryoprotectant (e.g., 1-5% w/v mannitol or trehalose) to protect nanoparticle integrity during freezing and drying [3].
  • Atomization and Spray Freezing: Using a two-fluid nozzle, atomize the drug solution into a chamber containing liquid nitrogen (-196°C). Maintain a distance of 10-20 cm between the nozzle tip and the liquid nitrogen surface. The atomization pressure and feed rate should be optimized to produce fine droplets.
  • Collection of Frozen Particles: Collect the frozen particles in a pre-cooled container placed within the liquid nitrogen bath. Ensure the particles remain fully frozen throughout the collection process.
  • Primary Drying: Transfer the collected frozen particles to a freeze dryer pre-cooled to -40°C to -50°C. Apply a vacuum to achieve a chamber pressure of 0.03-0.3 mbar. Maintain the shelf temperature for several hours (typically 10-20 hours) to allow for sublimation of the ice [4].
  • Secondary Drying: Gradually increase the shelf temperature to 20-25°C while maintaining the vacuum to remove bound water. Continue secondary drying until the residual moisture content is below 2% [3].
  • Product Collection: Collect the resulting free-flowing, porous powder in a tightly sealed container. Store in a desiccator at controlled room temperature to maintain stability.

Critical Process Parameters and Optimization

The success of the SFD process depends on careful control and optimization of several interrelated parameters. The following diagram outlines the cause-effect relationships of these critical parameters on the final product's Critical Quality Attributes (CQAs):

G SFD Parameter Impact on Product CQAs P1 Atomization Pressure I1 Droplet Size P1->I1 I2 Ice Crystal Formation P1->I2 P2 Nozzle Type & Diameter P2->I1 P3 Solution Concentration P3->I1 P4 Freezing Rate (LN2 Contact) P4->I2 P5 Primary Drying (Temp, Pressure, Time) I3 Sublimation Efficiency P5->I3 P6 Cryoprotectant Type & Concentration I4 Nanoparticle Stabilization P6->I4 CQA1 Particle Size & Distribution I1->CQA1 CQA2 Porosity & Surface Area I1->CQA2 I2->CQA1 CQA4 Solid State (Amorphous/Crystalline) I2->CQA4 CQA3 Residual Moisture I3->CQA3 CQA5 Reconstitution Time I3->CQA5 I4->CQA1 Prevents Aggregation I4->CQA4

Table 2: Optimization of Critical Process Parameters in SFD

Parameter Impact on Product Quality Recommended Range / Condition
Atomization Pressure Determines droplet size; higher pressure yields smaller droplets and finer particles. 1-3 bar (optimize for desired droplet size)
Nozzle Type & Diameter Influences aerosol characteristics and particle size distribution. Two-fluid nozzle, diameter 0.5-1.0 mm
Solution Concentration Affects viscosity, droplet size, and final nanoparticle size. 1-10% w/v (AMT·HCl in water)
Freezing Rate Rapid freezing in liquid nitrogen promotes formation of small ice crystals and fine nanoparticles. Direct immersion in liquid nitrogen (-196°C)
Primary Drying (Temp/Pressure) Sublimation of ice; lower temp/pressure preserves structure but extends process time. Temp: -40°C to -50°C; Pressure: 0.03-0.3 mbar [4]
Secondary Drying (Temp/Time) Removal of bound water; critical for achieving low residual moisture and stability. Temp: 20-25°C; Time: 4-8 hours
Cryoprotectant Type & Concentration Protects nanoparticles from freezing and drying stresses, prevents aggregation. 1-5% w/v (e.g., mannitol, trehalose, sucrose) [3]

Characterization of AMT·HCl Nanoparticles

A comprehensive characterization protocol is essential to confirm that the SFD-derived nanoparticles meet the target quality attributes.

Table 3: Characterization Methods for AMT·HCl Nanoparticles

Attribute Method Specification / Outcome
Particle Size & PDI Dynamic Light Scattering (DLS) Mean size: ~90 nm [1]; PDI: < 0.3 indicates monodisperse population
Zeta Potential Electrophoretic Light Scattering ± 30 mV indicates good physical stability [5] [6]
Solid State X-Ray Diffraction (XRD) Absence of sharp peaks confirms amorphous nature [1]
Surface Morphology Scanning Electron Microscopy (SEM) Spherical, porous morphology confirming SFD process success
Drug Content & Purity High-Performance Liquid Chromatography (HPLC) Consistent with theoretical loading; no degradation peaks
Dissolution Profile USP Apparatus I or II (Paddle) Significantly enhanced dissolution rate vs. bulk AMT·HCl [1]
Residual Moisture Karl Fischer Titration < 2% for optimal long-term stability [3]

Performance and Evaluation

In Vitro Dissolution

The primary advantage of AMT·HCl nanoparticles is the dramatically enhanced dissolution rate. Research has demonstrated that AMT·HCl nanoparticles prepared by SFD "have greatly improved the dissolution compared with pure bulk materials" [1]. This enhanced dissolution is a key predictor of improved bioavailability.

In Vivo Efficacy

While direct in vivo data for SFD-prepared AMT·HCl nanoparticles is not available in the search results, studies on nano-encapsulated AMT·HCl provide strong supporting evidence for the benefits of nanonization. One study reported that amitriptyline nanoparticles showed higher potency and efficacy in the forced swimming test in rats (ED₅₀ = 7.06 mg/kg) compared to amitriptyline in solution (ED₅₀ = 11.89 mg/kg) [5] [6]. This suggests that nano-formulations can enhance antidepressant effects, which is the ultimate goal of developing AMT·HCl nanoparticles via SFD.

Troubleshooting and Best Practices

Table 4: Troubleshooting Guide for SFD of AMT·HCl Nanoparticles

Problem Potential Cause Solution
Particle Aggregation Insufficient cryoprotectant; inefficient primary drying. Optimize cryoprotectant type and concentration (e.g., 3-5% mannitol); ensure adequate primary drying time.
Poor Reconstitution Collapse of the lyophilized cake structure. Ensure the product temperature during primary drying is below the collapse temperature; use matrix-forming excipients.
Large Particle Size Low atomization pressure; high solution viscosity/concentration. Increase atomization pressure; dilute the drug solution.
High Residual Moisture Inadequate secondary drying conditions. Extend secondary drying time or moderately increase shelf temperature during secondary drying.
Product Collapse Exceeding the collapse temperature during primary drying. Lower the shelf temperature during primary drying; use cryoprotectants with high collapse temperature (e.g., trehalose).

Conclusion

The Spray Freeze Drying technique provides a robust and effective method for producing this compound nanoparticles. The amorphous, 90-nm particles generated by this process exhibit a significantly enhanced dissolution profile, which has the potential to improve the drug's bioavailability and reduce its side effects, thereby addressing major limitations of current AMT·HCl therapy. Adherence to the optimized protocols and critical parameters outlined in these application notes will enable researchers to consistently produce high-quality AMT·HCl nanoparticles, accelerating the development of next-generation antidepressant formulations.

References

Application Note: Spectrophotometric Quantification of Amitriptyline Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Amitriptyline hydrochloride (AMIH) is a widely used tricyclic antidepressant. Quality control (QC) laboratories require simple, selective, and sensitive methods for its quantification in raw materials and finished dosage forms. Visible spectrophotometry, based on the formation of ion-pair complexes, meets this need by offering a cost-effective and robust alternative to more complex techniques like HPLC.

The method described herein utilizes the formation of a yellow ion-pair complex between the protonated amine group of amitriptyline and the anionic form of bromothymol blue (BTB) in a dichloromethane medium. This reaction provides a basis for accurate and precise quantification without requiring extraction steps, heating, or highly toxic solvents, making it suitable for routine QC analysis [1].

Experimental Protocol: BTB Method for AMIH

1. Principle The method is based on the formation of a yellow ion-pair complex between the amitriptyline base (AMI) and bromothymol blue (BTB) in dichloromethane. The complex's absorbance is measured at 410 nm and is directly proportional to the concentration of AMIH in the sample [1].

2. Reagents, Chemicals, and Equipment

  • Reagents: All chemicals should be of laboratory reagent grade.
    • Bromothymol blue (BTB), 0.1% (w/v) in dichloromethane (DCM).
    • Dichloromethane (DCM).
    • Sodium hydroxide (NaOH), 0.1 N aqueous solution.
    • Anhydrous sodium sulfate (Na₂SO₄).
    • Distilled or deionized water.
  • Equipment
    • UV-Vis Spectrophotometer with 1 cm quartz cuvettes.
    • Analytical balance.
    • Separating funnels (125 mL).
    • Volumetric flasks (10 mL, 50 mL, 100 mL).
    • Micro-burette or precision pipettes.
    • Whatman No. 42 filter paper or equivalent.

3. Standard Solution Preparation

  • Stock Solution of AMI Base: Accurately weigh about 0.0283 g of pure AMIH and dissolve in 20 mL of distilled water.
  • Render the solution alkaline by adding 0.1 N NaOH.
  • Transfer the solution to a 125 mL separating funnel and extract the free AMI base with four successive 20 mL portions of DCM.
  • Combine the DCM extracts and pass them through anhydrous sodium sulfate to remove residual water.
  • Transfer the dried extract to a 100 mL volumetric flask, dilute to the mark with DCM, and mix well. This yields a stock solution of approximately 250 µg/mL of AMI base.
  • Working Standard Solution: Dilute the stock solution with DCM to obtain a working standard solution of 25 µg/mL AMI base [1].

4. Assay Procedure

  • Sample Preparation: Accurately transfer different volumes (e.g., 0.2, 0.5, 1.0, 2.0, 3.0, 4.0, 5.0 mL) of the 25 µg/mL AMI base working standard into a series of 10 mL volumetric flasks.
  • Volume Adjustment: Add DCM to each flask to bring the total volume to 5.0 mL.
  • Complex Formation: Add 1.0 mL of 0.1% (w/v) BTB solution to each flask.
  • Reaction Time: Allow the mixture to stand for 5 minutes.
  • Dilution: Dilute to the mark with DCM and mix thoroughly.
  • Absorbance Measurement: Measure the absorbance of each solution at 410 nm against a reagent blank prepared in the same manner but without the AMI base [1].

5. Tablet Assay Procedure

  • Weigh and finely powder ten tablets.
  • Accurately weigh a portion of the powder equivalent to 25 mg of AMIH and transfer to a 50 mL volumetric flask.
  • Add 30 mL of distilled water, shake for 15 minutes, then dilute to volume with water and mix.
  • Filter the solution through Whatman No. 42 filter paper, discarding the first portion of the filtrate.
  • Render an aliquot of the clear filtrate alkaline with 0.1 N NaOH.
  • Transfer to a separating funnel and extract the AMI base with four 20 mL portions of DCM.
  • Combine the DCM extracts, dry over anhydrous sodium sulfate, and collect in a 100 mL volumetric flask. Dilute to volume with DCM.
  • Further dilute this solution appropriately with DCM to obtain a final concentration of ~25 µg/mL of AMI base.
  • Analyze suitable aliquots of this final solution using the assay procedure described above [1].
Method Validation and Performance Data

The BTB method has been validated according to International Conference on Harmonisation (ICH) guidelines. The table below summarizes its analytical performance and compares it with two other ion-pair based spectrophotometric methods for AMIH.

Table 1: Comparison of Spectrophotometric Methods for this compound Based on Ion-Pair Complexation

Parameter BTB Method [1] BCP Method [1] Eosin Y Method [2]
Mechanism Ion-pair complex Ion-pair complex Ion association complex
Solvent Dichloromethane Dichloromethane Water (aqueous buffer)
λmax (nm) 410 400 546
Linear Range (µg/mL) 0.5 – 12.5 0.5 – 10.0 1.0 – 7.0
Molar Absorptivity (L·mol⁻¹·cm⁻¹) 1.79 × 10⁴ 2.32 × 10⁴ Not specified
Sandell’s Sensitivity (µg·cm⁻²) 0.0155 0.0119 Not specified
LOD (µg/mL) 0.55 0.49 0.16
LOQ (µg/mL) 1.67 1.49 0.49
Remarks Simple, no extraction; uses organic solvent Slightly more sensitive; uses organic solvent Eco-friendly (water-based); high sensitivity
Experimental Workflow

The following diagram illustrates the complete analytical workflow for the quantification of AMIH in pharmaceutical tablets using the BTB ion-pair complex method.

Start Start Analysis StandardPrep Prepare Standard AMI Base Solution Start->StandardPrep TabletPrep Weigh and Powder Tablets Start->TabletPrep Complexation Aliquot + BTB Reagent Wait 5 minutes StandardPrep->Complexation ExtractAPI Extract with Water and Filter TabletPrep->ExtractAPI FormBase Alkalize Filtrate with NaOH ExtractAPI->FormBase LiquidExtract Extract AMI Base with DCM FormBase->LiquidExtract Dry Dry Extract (Na₂SO₄) and Dilute LiquidExtract->Dry Dry->Complexation Measure Measure Absorbance at 410 nm Complexation->Measure Calculate Calculate Concentration from Calibration Curve Measure->Calculate End Report Result Calculate->End

Diagram 1: Experimental workflow for the spectrophotometric determination of this compound using bromothymol blue.

Key Advantages and Considerations

  • Simplicity and Cost-Effectiveness: The method uses simple, readily available reagents and standard laboratory instrumentation, making it accessible for most QC laboratories [1].
  • No Extraction Required: Unlike many older ion-pair methods, this protocol does not require extraction of the complex from an aqueous to an organic phase, simplifying the procedure and improving accuracy by avoiding issues like incomplete extraction or emulsion formation [1].
  • Green Chemistry Alternative: For laboratories seeking to reduce organic solvent use, the Eosin Y method provides a sensitive and eco-friendly alternative, as the complex is soluble directly in aqueous buffer [2].

Important Notes for Practitioners

  • Standardization is Crucial: A calibration curve must be constructed using the standard AMI base solution concurrently with the sample analysis.
  • Control Reaction Conditions: Adherence to specified reaction times and volumes is critical for achieving optimal and reproducible complex formation.
  • Solvent Handling: Dichloromethane should be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood.
  • Method Scope: This protocol is designed for the analysis of AMIH in single-component pharmaceutical tablets. Analysis of biological fluids or multi-component formulations may require additional sample clean-up or validation.

References

Comprehensive Application Notes and Protocols: Simultaneous HPLC Estimation of Amitriptyline Hydrochloride and Chlordiazepoxide in Pharmaceutical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Background

The pharmaceutical combination of amitriptyline hydrochloride (AMI) and chlordiazepoxide (CLR) represents a significant therapeutic approach for managing conditions involving mixed anxiety and depression. AMI is a tricyclic antidepressant that works by inhibiting the reuptake of serotonin and norepinephrine, while CLR is a benzodiazepine that enhances the effect of the neurotransmitter GABA, providing anxiolytic activity. This combination therapy poses particular challenges for analytical chemists due to the divergent chemical properties of these compounds and their potential interference with each other during analysis. The need for reliable, accurate, and precise analytical methods for simultaneous quantification is critical for pharmaceutical quality control, ensuring appropriate dosage and formulation stability.

The development of a robust High-Performance Liquid Chromatography (HPLC) method for these compounds must account for their differing polarities, solubilities, and chromophoric properties. Previous approaches have included spectrophotometric methods, but these often lack the necessary specificity for complex formulations. HPLC offers superior separation capabilities, making it the technique of choice for simultaneous quantification in pharmaceutical dosage forms. The method described in these application notes has been optimized to provide excellent resolution between both active pharmaceutical ingredients (APIs), while effectively separating them from common tablet excipients, thus eliminating potential matrix interferences. This protocol leverages reverse-phase chromatography with UV detection, balancing analytical efficiency with practical considerations for implementation in quality control laboratories.

HPLC Method Development and Optimization

System Configuration and Mobile Phase Selection

The development of an effective HPLC method for simultaneous estimation requires careful consideration of both the stationary phase chemistry and mobile phase composition to achieve optimal separation. For this application, a reverse-phase chromatography system was selected, utilizing a C18 column as the stationary phase. This approach provides the necessary hydrophobicity to retain both AMI and CLR effectively while allowing for selectivity tuning through mobile phase manipulation. The mobile phase composition was systematically optimized to achieve baseline separation of both compounds while maintaining reasonable analysis time and peak symmetry.

The optimized mobile phase consists of methanol:acetonitrile:0.065 M ammonium acetate buffer in the ratio of 50:20:30 (v/v/v). The inclusion of both methanol and acetonitrile provides complementary selectivity effects, with methanol offering stronger hydrogen bonding capabilities and acetonitrile providing sharper peak shapes. The ammonium acetate buffer is critical for controlling ionization of both compounds, particularly important for AMI which contains a basic tertiary amine functionality. The final pH of the mobile phase is adjusted to 5.5±0.02 with ortho-phosphoric acid, which represents a compromise that maintains the stability of both the stationary phase and the analytes while providing optimal retention and peak shape. This carefully balanced composition results in excellent resolution with symmetrical peaks for both compounds [1].

Chromatographic Conditions and Instrument Parameters
  • Column Selection: Phenomenex C18 column (250×4.6 mm id, 5 μm particle size)
  • Mobile Phase: Methanol:acetonitrile:0.065 M ammonium acetate buffer (50:20:30, v/v/v), pH adjusted to 5.5±0.02 with ortho-phosphoric acid
  • Flow Rate: 1.0 ml/min
  • Detection Wavelength: 240 nm
  • Injection Volume: 20 μl
  • Column Temperature: Ambient
  • Run Time: Approximately 10-15 minutes

The selection of a C18 column with 5μm particle size and dimensions of 250×4.6 mm represents a balanced approach that provides sufficient theoretical plates for separation without excessive backpressure. The flow rate of 1.0 ml/min falls within the standard operating parameters for columns of this dimension, promoting method transferability between different HPLC systems. The detection wavelength of 240 nm was selected based on the UV spectra of both compounds, representing a region where both exhibit adequate molar absorptivity for sensitive detection. The injection volume of 20 μl provides appropriate sensitivity without risking volume overload, which could compromise peak shape. Throughout method development, system suitability parameters were monitored to ensure the method's robustness, including retention factor, tailing factor, and theoretical plates [1].

Table 1: Optimized Chromatographic Conditions for Simultaneous Estimation of AMI and CLR

Parameter Specification Rationale
Column Phenomenex C18 (250×4.6 mm, 5μm) Balanced efficiency and backpressure
Mobile Phase MeOH:ACN:NH4OAc buffer (50:20:30, v/v/v) Optimal selectivity and peak shape
pH 5.5±0.02 Compromise for both compound stability
Flow Rate 1.0 ml/min Standard for this column dimension
Detection 240 nm Suitable sensitivity for both compounds
Injection Volume 20 μl Adequate sensitivity without volume overload
Temperature Ambient Practical for routine analysis
Method Development Workflow

The following diagram illustrates the systematic approach to HPLC method development for this simultaneous estimation, incorporating quality by design principles to ensure robust method performance:

G Start Define Analytical Objectives A1 Analyze Compound Properties (pKa, Polarity, Solubility) Start->A1 A2 Select Chromatographic Mode (Reverse-Phase) A1->A2 A3 Initial Column Screening (C8, C18, Phenyl) A2->A3 B1 Mobile Phase Optimization (Organic Modifier Ratio) A3->B1 B2 Buffer Selection and pH Optimization B1->B2 B3 Gradient vs Isocratic Evaluation B2->B3 C1 Detection Wavelength Selection B3->C1 C2 Flow Rate and Temperature Optimization C1->C2 C3 Sample Solvent Compatibility C2->C3 D1 Method Validation C3->D1 D2 Robustness Testing D1->D2 End Final Method Documentation D2->End

Experimental Protocols

Standard Solution Preparation

The preparation of standard solutions with precise concentrations is fundamental to achieving accurate quantification. The procedure begins with weighing reference standards of both AMI and CLR using an analytical balance with precision of at least 0.1 mg. For the primary stock solutions, accurately weigh 25 mg of AMI reference standard and 10 mg of CLR reference standard, transferring each to separate 50 ml volumetric flasks. Add approximately 30 ml of methanol to each flask and sonicate for 5-10 minutes to ensure complete dissolution of the compounds. Make up to volume with methanol to obtain stock solutions with concentrations of 500 μg/ml for AMI and 200 μg/ml for CLR. These stock solutions are stable for up to one week when stored at 4°C protected from light.

For working standard solutions, pipette 1.0 ml from each stock solution into a single 10 ml volumetric flask and dilute to volume with mobile phase to obtain a mixed standard solution containing 50 μg/ml of AMI and 20 μg/ml of CLR. Alternatively, for constructing a calibration curve, prepare a series of working standards covering the concentration ranges of 0.25-4 μg/ml for AMI and 0.1-1.6 μg/ml for CLR by appropriate dilution of the stock solutions with mobile phase. It is critical to use the same solvent composition as the mobile phase for standard dilutions to avoid peak distortion due to solvent mismatch effects. All solutions should be filtered through a 0.45 μm or 0.22 μm membrane filter before injection into the HPLC system [1].

Sample Preparation from Tablet Formulations

The sample preparation protocol is designed to ensure complete extraction of the active ingredients while effectively removing potential interferents from the tablet matrix. For the analysis of commercial tablet formulations containing 25 mg of AMI and 10 mg of CLR per tablet, begin by weighing and finely powdering not less than 20 tablets using a mortar and pestle. Accurately weigh a portion of the powder equivalent to the weight of one tablet (or calculate based on average tablet weight) and transfer to a 50 ml volumetric flask. Add approximately 30 ml of methanol, sonicate for 20-30 minutes with occasional shaking to ensure complete extraction of the active ingredients, and then dilute to volume with methanol.

Filter a portion of this solution through a 0.45 μm membrane filter, discarding the first few ml of the filtrate. Based on the expected concentrations, further dilute this solution with mobile phase to obtain final concentrations within the working range of the method (approximately 5 μg/ml for AMI and 2 μg/ml for CLR). For quality control purposes, it is advisable to prepare samples in triplicate to assess preparation reproducibility. The sonication time and solvent volume may require optimization for different formulations depending on the excipient composition and tablet hardness. During method development, recovery studies should be conducted by spiking placebo formulations with known amounts of APIs to verify the extraction efficiency [1].

HPLC System Operation and Analysis Procedure
  • System Preparation: Prime the HPLC system with the mobile phase, ensuring degassing to prevent bubble formation. Set the flow rate to 1.0 ml/min and allow the system to equilibrate until a stable baseline is achieved at the detection wavelength of 240 nm.
  • Calibration Curve: Inject the series of working standard solutions in triplicate to establish the calibration curve. Plot peak areas against concentrations for both AMI and CLR and determine the regression equations.
  • Sample Analysis: Inject the prepared sample solutions using the same chromatographic conditions. A typical injection sequence should include system suitability standards, calibration standards, quality control samples, and then the test samples.
  • System Suitability: Before sample analysis, verify that the HPLC system meets the acceptance criteria including relative standard deviation (RSD) of ≤2% for peak areas from replicate injections, resolution factor ≥2.0 between AMI and CLR peaks, and tailing factor ≤1.5 for both peaks.

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis:

G Start Sample Collection (Tablet Powder) A1 Weigh Accurate Amount Start->A1 A2 Add Extraction Solvent (Methanol) A1->A2 A3 Sonication and Dilution A2->A3 B1 Filtration (0.45 μm membrane) A3->B1 B2 Further Dilution with Mobile Phase B1->B2 C1 HPLC Analysis B2->C1 C2 Chromatographic Separation C1->C2 C3 UV Detection at 240 nm C2->C3 D1 Peak Integration C3->D1 D2 Calibration Curve Application D1->D2 End Concentration Calculation and Reporting D2->End

Method Validation

Method validation was conducted following ICH guidelines to establish that the analytical method is suitable for its intended purpose. The validation parameters assessed included specificity, linearity, accuracy, precision, detection and quantification limits, and robustness. The method demonstrated excellent performance across all validation criteria, making it suitable for quality control applications in pharmaceutical analysis.

Table 2: Method Validation Parameters for Simultaneous HPLC Estimation of AMI and CLR

Validation Parameter Amitriptyline HCl Chlordiazepoxide Acceptance Criteria
Linearity Range 0.25-4 μg/ml 0.1-1.6 μg/ml Correlation coefficient ≥0.999
Regression Equation Y=0.0066X+0.0023 Y=0.0028X+0.003 -
Correlation Coefficient (r) 0.9981 0.999 ≥0.999
Accuracy (% Recovery) 100.9±0.87 99.2±1.0 98-102%
Precision (% RSD) 0.62 0.81 ≤2%
LOD 0.05 μg/ml 0.02 μg/ml Signal-to-noise ≥3:1
LOQ 0.25 μg/ml 0.1 μg/ml Signal-to-noise ≥10:1
Specificity and Selectivity

The method specificity was demonstrated through complete baseline separation of AMI and CLR peaks in the chromatogram, with resolution factor greater than 2.0. The absence of interference from tablet excipients was confirmed by comparing chromatograms of the standard solutions, placebo formulations, and the complete tablet formulation. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) confirmed that the method could effectively separate degradation products from the parent compounds, establishing its stability-indicating capability. The peak purity index for both AMI and CLR in stressed samples was greater than 0.999, indicating homogeneous peaks without co-eluting impurities [1].

Linearity, Accuracy and Precision

The linear relationship between peak area and concentration was established over the specified ranges for both compounds, with correlation coefficients exceeding 0.998. The accuracy of the method was determined by recovery studies at three concentration levels (80%, 100%, and 120% of the target concentration), yielding mean recoveries of 100.9±0.87% for AMI and 99.2±1.0% for CLR, well within the acceptable range of 98-102%. The method precision was evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as relative standard deviation (RSD). The RSD values for both compounds were less than 1.0% for repeatability and less than 1.5% for intermediate precision, confirming the method's reproducibility across different analysts and days [1].

Discussion and Applications

Comparison with Alternative Analytical Methods

While HPLC provides the gold standard for simultaneous estimation, several other analytical techniques have been employed for the quantification of AMI and CLR, each with distinct advantages and limitations:

  • First Derivative Spectrophotometry: This technique enables quantification of both compounds at 219 nm and 230 nm using zero-crossing points, with linear ranges of 1-20 μg/ml for AMI and 2-24 μg/ml for CLR. While faster and more cost-effective than HPLC, it offers lower specificity and may be susceptible to interference from excipients or degradation products [1].
  • HPTLC with Densitometry: High-performance thin-layer chromatography provides an alternative chromatographic approach with carbon tetrachloride:acetone:triethylamine (6:3:0.2, v/v/v) as mobile phase. The linearity ranges were 50-600 ng/spot for AMI and 20-240 ng/spot for CLR. HPTLC offers higher throughput for multiple samples but generally provides lower resolution and precision compared to HPLC [1].
  • FTIR Spectrophotometry: While not reported specifically for this drug combination, FTIR has been successfully applied to similar pharmaceutical combinations using characteristic carbonyl bands for quantification. This approach offers rapid analysis but requires extensive method development and may lack the sensitivity needed for low-dose formulations [2].
Pharmaceutical Applications and Regulatory Considerations

The developed HPLC method has been successfully applied to the analysis of commercial tablet formulations containing AMI and CLR, demonstrating its applicability for routine quality control in pharmaceutical manufacturing. The method effectively separates both APIs from common tablet excipients such as lactose, microcrystalline cellulose, magnesium stearate, and talc, with no observed interference at the retention times of the analytes. For regulatory compliance, the method aligns with the requirements outlined in various pharmacopoeias, including the IP, BP, and USP, which describe HPLC, non-aqueous titration, and titrimetric methods for individual estimation of these drugs [1].

When implementing this method in a regulatory environment, it is essential to establish appropriate system suitability criteria prior to sample analysis. Based on the validation data, the following system suitability parameters are recommended: resolution between AMI and CLR peaks not less than 2.0, tailing factor not more than 1.5 for both peaks, and RSD for replicate injections not more than 2.0%. For dissolution testing applications, where faster analysis times may be required, the method can be adapted using shorter columns or modified gradient programs while maintaining the same mobile phase composition [3].

Troubleshooting and Method Robustness

The robustness of the method was evaluated by deliberately varying key chromatographic parameters including mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 ml/min), and column temperature (±5°C). The results indicated that the method remains unaffected by small but deliberate variations, with all system suitability criteria being met under the modified conditions. However, several common issues may arise during method implementation:

  • Peak Tailing: If significant peak tailing is observed, consider further optimizing the mobile phase pH or adding a competing base such as triethylamine (0.1-0.5%) to the mobile phase to suppress silanol interactions.
  • Retention Time Shifts: Minor adjustments to the organic modifier ratio may be needed when transferring the method between different HPLC systems or columns from different manufacturers.
  • Baseline Noise: Ensure proper mobile phase degassing and adequate column equilibration time. If using a diode array detector, consider narrowing the bandwidth around 240 nm to improve signal-to-noise ratio.
  • Resolution Issues: If resolution between AMI and CLR decreases, slightly reducing the acetonitrile content in the mobile phase or adjusting the buffer concentration may improve separation [4] [5].

Conclusion

The HPLC method detailed in these application notes provides a robust, accurate, and precise approach for the simultaneous estimation of this compound and chlordiazepoxide in combined dosage forms. The method has been comprehensively validated according to ICH guidelines and demonstrates excellent performance across all validation parameters. The reverse-phase approach with UV detection at 240 nm offers a practical balance between analytical efficiency and practical implementation, making it suitable for adoption in quality control laboratories. The method effectively separates both active ingredients from each other and from common pharmaceutical excipients, ensuring reliable quantification.

When properly implemented with attention to the detailed protocols for standard preparation, sample preparation, and system operation, this method delivers reproducible results with high accuracy and precision. The method's robustness to minor variations in chromatographic conditions further enhances its utility for routine pharmaceutical analysis. For researchers and drug development professionals, this method represents a validated starting point that can be further optimized for specific applications such as stability studies or dissolution testing, contributing to the overall quality assurance of pharmaceutical products containing this important therapeutic combination.

References

Comprehensive Analytical Method Transfer Protocols for Amitriptyline Hydrochloride Quality Control

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Amitriptyline hydrochloride (AMH) is a tricyclic antidepressant widely used in the management of depression, anxiety disorders, neuropathic pain, and migraine prophylaxis. As a pharmaceutical compound with a narrow therapeutic index and potential for significant side effects at higher doses, accurate quantification and quality control of AMH in bulk drugs and pharmaceutical formulations is critically important for ensuring patient safety and therapeutic efficacy. Analytical method transfer is a formal process that demonstrates the receiving laboratory (quality control unit) can successfully perform the analytical procedures developed and validated by the transferring laboratory (typically R&D or method development group). This document provides comprehensive application notes and detailed protocols for the transfer of analytical methods for AMH, encompassing chromatographic, spectrophotometric, and stability-indicating techniques to support quality control in pharmaceutical development and manufacturing.

Analytical Method Summaries

Chromatographic Methods

Table 1: Stability-Indicating HPLC Methods for Amitriptyline HCl

Method Parameter Method A [1] Method B [2] Method C [3]
Application Assay & impurity profiling Simultaneous assay & impurity profiling AMH with Propranolol HCl
Column C18 Phenomenex Kinetex L1 (150 × 4.6 mm, 2.6 µm) Shim-Pack GIST C18 (100 mm × 4.6 mm, 5 µ)
Mobile Phase pH 7.5 phosphate buffer: Methanol KH₂PO₄ buffer (pH 7.5): ACN (35:65) ACN: Orthophosphoric acid pH 3.5 (35:65)
Flow Rate 1 mL/min 1 mL/min 0.75 mL/min
Detection Not specified PDA at 215 nm UV at 238 nm
Linearity Range 0.25-3.0 μg/mL (impurities) 255.49-766.48 μg/mL (assay) AMH: r² > 0.998
LOQ 0.25 μg/mL 0.11-0.12 μg/mL (impurities) AMH: 2.04 μg/mL
Forced Degradation Acid, base, oxidative, thermal, photolytic Acid, base, oxidative, thermal, photolytic Not specified

Chromatographic methods, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), represent the gold standard for AMH quantification and impurity profiling due to their specificity, accuracy, and ability to separate multiple analytes simultaneously. The stability-indicating methods listed in Table 1 have been systematically developed and validated per International Council for Harmonisation (ICH) guidelines to ensure reliability and reproducibility [1] [2]. These methods employ isocratic elution systems with C18 columns and buffered mobile phases, optimized to separate AMH from its potential impurities including nortriptyline, impurity-A, impurity-B, and impurity-E. The methods have demonstrated specificity through forced degradation studies under various stress conditions (acid, base, oxidative, thermal, and photolytic), with significant oxidative degradation observed [2]. The photodiode array (PDA) detection enables peak purity assessment, confirming method stability-indicating capabilities.

Spectrophotometric Methods

Table 2: Spectrophotometric Methods for Amitriptyline HCl

Method Parameter UV Spectrophotometry [4] BTB Method [5] BCP Method [5] Kinetic Method [6]
Principle Direct UV absorption Ion-pair complex formation Ion-pair complex formation Oxidation with alkaline KMnO₄
λmax 239 nm 410 nm 400 nm 610 nm
Linearity Range 0.5-2.5 μg/mL 0.5-12.5 μg/mL 0.5-10.0 μg/mL 6.25-50 μg/mL
Molar Absorptivity Not specified 1.79 × 10⁴ L.mol⁻¹.cm⁻¹ 2.32 × 10⁴ L.mol⁻¹.cm⁻¹ Not specified
LOD 0.0266 μg/mL 0.55 μg/mL 0.49 μg/mL Not specified
LOQ 0.0806 μg/mL 1.67 μg/mL 1.49 μg/mL Not specified
Sample Preparation Aqueous solution (greener) Extraction-free with DCM Extraction-free with DCM Fixed-time (25 min) method

Spectrophotometric methods offer simpler, more cost-effective alternatives for AMH quantification, particularly suitable for routine quality control testing in resource-limited settings. The direct UV method at 239 nm provides the advantages of green chemistry by utilizing aqueous solutions without requiring organic solvents or derivatization [4]. Ion-pair complex methods using acidic dyes like bromothymol blue (BTB) and bromocresol purple (BCP) offer enhanced sensitivity and selectivity through charge-transfer complex formation, with the significant advancement of being extraction-free, thus simplifying the analytical procedure [5]. The kinetic method based on oxidation with alkaline potassium permanganate and monitoring manganate ion formation at 610 nm provides an alternative approach, though it requires careful time control [6]. These spectrophotometric methods have been successfully applied to pharmaceutical tablet formulations with excellent recovery rates (98-102%), demonstrating their suitability for quality control applications [4].

Method Selection Workflow

The selection of an appropriate analytical method for AMH quality control depends on multiple factors including the purpose of analysis, available instrumentation, required sensitivity, and regulatory considerations. The following workflow provides a systematic approach to method selection:

G Start Analytical Method Selection for Amitriptyline HCl Purpose Define Analysis Purpose Start->Purpose Purpose1 Assay & Impurity Profiling Purpose->Purpose1 Purpose2 Routine QC & Dissolution Purpose->Purpose2 Purpose3 Stability Studies Purpose->Purpose3 HPLC HPLC Methods [1,6,8] Purpose1->HPLC Primary choice Spectro Spectrophotometric Methods [3,4,9] Purpose2->Spectro Cost-effective option Stability Stability-Indicating HPLC [1,6] Purpose3->Stability Required Criteria Evaluation Criteria HPLC->Criteria Spectro->Criteria Stability->Criteria Validation Method Validation Criteria->Validation Transfer Method Transfer Validation->Transfer

Figure 1: Method Selection Workflow for Amitriptyline HCl Quality Control

This workflow emphasizes the importance of aligning method selection with the specific analytical requirements. For comprehensive impurity profiling and stability studies, HPLC methods are indispensable due to their separation power and specificity. For routine quality control where sensitivity to low-level impurities is less critical, spectrophotometric methods offer practical advantages of simplicity, rapidity, and cost-effectiveness. The receiving laboratory's capabilities must be considered during method selection to ensure successful transfer and implementation.

Method Transfer Protocol

Pre-Transfer Requirements
  • Documentation Review: The receiving laboratory must obtain and review the complete method validation report, including system suitability tests, specificity, linearity, accuracy, precision, robustness, and solution stability data [1] [2].
  • Reference Standards: Secure qualified reference standards of AMH and known impurities (nortriptyline, impurity-A, impurity-B, impurity-E) with documented purity and storage conditions [2].
  • Instrument Qualification: Verify that HPLC systems in the receiving laboratory meet specifications for pressure stability, injection precision, column oven temperature accuracy, and detector performance [1] [3].
  • Critical Reagents: Identify and source critical reagents including buffer components, HPLC-grade solvents, and columns with specified dimensions and particle sizes [2] [3].
Experimental Protocols
4.2.1 HPLC Method for Assay and Impurity Profiling [2]

Mobile Phase Preparation:

  • Prepare 6.8 g/L potassium dihydrogen phosphate (KH₂PO₄) solution in HPLC-grade water.
  • Add 8 mL triethylamine (TEA) and adjust pH to 7.5 with diluted orthophosphoric acid.
  • Mix buffer and acetonitrile in ratio 35:65 (v/v). Filter through 0.45 µm membrane and degas.

System Suitability Test:

  • Prepare standard solution containing 1 µg/mL each of AMH and its impurities.
  • Inject six replicates and evaluate:
    • Resolution between AMH and nortriptyline ≥ 2.0
    • Tailing factor for AMH peak ≤ 2.0
    • RSD of peak areas ≤ 2.0%

Sample Preparation:

  • For tablets: Crush 10 tablets and weigh powder equivalent to 10 mg AMH.
  • Transfer to 20 mL volumetric flask, add 8 mL diluent (mobile phase), vortex for 2 min.
  • Sonicate for 10 min with intermittent shaking, dilute to volume, and filter through 0.45 µm nylon filter.

Chromatographic Conditions:

  • Column: Phenomenex Kinetex L1 (150 × 4.6 mm, 2.6 µm)
  • Flow rate: 1 mL/min
  • Detection: PDA at 215 nm
  • Injection volume: 10 µL
  • Temperature: Ambient
  • Run time: 15 minutes
4.2.2 UV Spectrophotometric Method [4]

Standard Solution Preparation:

  • Accurately weigh 25 mg AMH reference standard and dissolve in distilled water.
  • Transfer to 100 mL volumetric flask and dilute to volume with distilled water (stock solution: 250 µg/mL).
  • Prepare working standard solutions in concentration range 0.5-2.5 µg/mL by appropriate dilution.

Sample Preparation:

  • Powder and homogenize 20 tablets.
  • Weigh powder equivalent to 25 mg AMH and dissolve in distilled water.
  • Filter through Whatman No. 42 filter paper, discard first few mL.
  • Dilute filtrate to obtain concentration within linearity range (0.5-2.5 µg/mL).

Procedure:

  • Measure absorbance of standard and sample solutions against distilled water blank.
  • Perform measurements at 239 nm using 1 cm quartz cuvettes.
  • Plot calibration curve of absorbance versus concentration and calculate AMH content in samples.
Transfer Acceptance Criteria

Table 3: Method Transfer Acceptance Criteria

Validation Parameter HPLC Methods [1] [2] Spectrophotometric Methods [5] [4]
Accuracy (% Recovery) 98.0-102.0% 98.0-102.0%
Precision (% RSD) ≤ 2.0% (System precision) ≤ 3.0% (Method precision) ≤ 2.0%
Linearity (r²) ≥ 0.998 ≥ 0.995
Specificity No interference from placebo, impurities, or degradation products No interference from placebo or excipients
Solution Stability Stable for 48 hours at room temperature Stable for 24 hours at room temperature

Regulatory Considerations

Method Validation

The analytical methods for AMH must be validated according to ICH Q2(R1) guidelines, addressing the following parameters:

  • Specificity: Demonstrate separation from known impurities and forced degradation products [1] [2].
  • Linearity: Establish over minimum range of 50-150% of target concentration for assay, and from LOQ to 150% of specification for impurities [1] [4].
  • Accuracy: Establish through recovery studies at three concentration levels (80%, 100%, 120%) with minimum recovery of 98.0-102.0% [5] [2].
  • Precision: Demonstrate through repeatability (six replicates at 100%), intermediate precision (different days, analysts, instruments) with RSD ≤ 2.0% [1] [4].
  • Robustness: Evaluate deliberate variations in flow rate (±0.1 mL/min), mobile phase composition (±2%), column temperature (±2°C), and pH (±0.2 units) [2].
Forced Degradation Studies

Forced degradation studies must be conducted to demonstrate the stability-indicating properties of the method:

  • Acidic Degradation: Expose AMH solution to 5M HCl at 80°C for 1 hour [1].
  • Alkaline Degradation: Expose AMH solution to 5M NaOH at 80°C for 1 hour [1].
  • Oxidative Degradation: Treat with 6% H₂O₂ at room temperature for 1 hour [1] [2].
  • Thermal Degradation: Expose solid drug substance to 105°C for 24 hours [1].
  • Photolytic Degradation: Expose to UV-vis light for 4 days [1].

The method should effectively separate degradation products from the main peak, with peak purity index ≥ 0.999 for the AMH peak established through PDA detection [2].

Conclusion

Successful transfer of analytical methods for this compound requires careful planning, execution, and documentation. The HPLC methods provide comprehensive solutions for assay and impurity profiling with excellent sensitivity, specificity, and stability-indicating capabilities, while spectrophotometric methods offer practical alternatives for routine quality control applications. The protocols outlined in this document, supported by experimental data from peer-reviewed publications, provide a solid foundation for laboratories implementing quality control methods for AMH. Proper method transfer ensures consistency, reliability, and regulatory compliance in the analysis of this important pharmaceutical compound, ultimately contributing to product quality and patient safety.

References

Amitriptyline Hydrochloride: Stability Overview & Degradation Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Amitriptyline hydrochloride can degrade through several pathways, with its stability being significantly influenced by environmental factors. The table below summarizes the primary forces driving its degradation [1].

Degradation Pathway Key Factors & Conditions Main Influences & Outcomes
Oxidation Presence of oxygen, metal ion contaminants (e.g., Cu²⁺, Fe³⁺), peroxides [1]. Chemical oxidation is a major pathway; degradation is accelerated by trace metal ions [1].
Hydrolysis Acidic and basic conditions, high temperature [2]. Stability-indicating methods show significant degradation under strong acid (5M HCl, 80°C) and strong base (5M NaOH, 80°C) stress [2].
Photodegradation Exposure to light (UV-vis) [1] [2]. Can lead to decomposition when the drug substance is exposed to light [1].

Quantitative Stability Data

The following table summarizes quantitative stability findings for this compound under various conditions, which can help in planning stability studies [3].

Formulation / Condition Temperature Duration Stability Outcome
Oral Suspension (SyrSpend SF PH4) 2°C to 8°C (Refrigerated) 90 days Stable (90-110% recovery)
Oral Suspension (SyrSpend SF PH4) 20°C to 25°C (Room Temperature) 90 days Stable (90-110% recovery)
Forced Degradation (Acid) 80°C 1 hour Significant degradation in 5M HCl [2].
Forced Degradation (Base) 80°C 1 hour Significant degradation in 5M NaOH [2].
Forced Degradation (Oxidative) 25°C (Ambient) 1 hour Exposed to 6% H₂O₂ [2].
Thermal (Solid) 105°C (Dry Heat) 24 hours Stress condition for stability testing [2].
Photostability UV-vis Light 4 days Stress condition for stability testing [2].

Experimental Protocol: Forced Degradation & HPLC Analysis

This detailed methodology is adapted from a stability-indicating liquid chromatography method developed for assay and impurity profiling of this compound [2].

Objective

To subject this compound to various stress conditions to generate degradation products and to develop a stability-indicating HPLC method for separating and quantifying the drug and its impurities.

Materials and Equipment
  • API: this compound bulk drug or tablet formulation.
  • Reagents: Hydrochloric acid (HCl, 5M), Sodium hydroxide (NaOH, 5M), Hydrogen peroxide (H₂O₂, 6% v/v), pH 7.5 phosphate buffer, Methanol (HPLC grade).
  • Equipment: HPLC system with UV or DAD detector, LC-MS system, C18 column, heating bath or block, UV light chamber.
Forced Degradation Stress Procedures

Prepare separate solutions of this compound for each condition. After the stress period, neutralize acid/base hydrolysates immediately.

Stress Condition Detailed Parameters
Acidic Hydrolysis Expose to 5M HCl and heat at 80°C for 1 hour [2].
Basic Hydrolysis Expose to 5M NaOH and heat at 80°C for 1 hour [2].
Neutral Hydrolysis Heat in water at 80°C for 1 hour [2].
Oxidative Degradation Expose to 6% H₂O₂ (v/v) at room temperature (25°C) for 1 hour [2].
Thermal Degradation (Solid) Expose the solid powder to dry heat at 105°C for 24 hours [2].
Photodegradation Expose the solid powder to UV-vis light for 4 days [2].
Chromatographic Conditions

This method has been validated for specificity, precision, and accuracy [2].

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Mixture of pH 7.5 phosphate buffer and methanol (isocratic elution).
  • Flow Rate: 1.0 mL/min (typical, can be optimized).
  • Detection: UV detection (wavelength to be specified based on method optimization).
  • Injection Volume: 10-20 µL.

The experimental workflow for forced degradation studies can be visualized as follows:

Start Start: Prepare Amitriptyline Hydrochloride Solution Acid Acidic Hydrolysis 5M HCl, 80°C, 1h Start->Acid Base Basic Hydrolysis 5M NaOH, 80°C, 1h Start->Base Oxidative Oxidative Stress 6% H₂O₂, 25°C, 1h Start->Oxidative Thermal Thermal Stress (Solid) 105°C, 24h Start->Thermal Photo Photolysis UV-vis Light, 4 days Start->Photo HPLC HPLC Analysis (C18 Column, pH 7.5 Buffer/Methanol) Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis: Assay & Impurity Profiling HPLC->Data

Frequently Asked Questions (FAQs) for Researchers

What is the recommended beyond-use date for amitriptyline oral suspensions?

When compounded in a suspending vehicle like SyrSpend SF PH4, this compound oral suspension (10 mg/mL) has demonstrated stability with a recovery rate of 90-110% for at least 90 days, whether stored at refrigerated (2°C to 8°C) or controlled room temperature (20°C to 25°C) [3].

How does pH affect the stability of this compound?

This compound is susceptible to hydrolysis under both strongly acidic and basic conditions. Forced degradation studies show significant decomposition when the drug is stressed with 5M HCl and 5M NaOH at 80°C [2]. This confirms the need for careful pH control during formulation and analysis.

What analytical technique is best for monitoring stability?

Stability-indicating High-Performance Liquid Chromatography (HPLC) is the standard technique. A validated reversed-phase method using a C18 column and a mobile phase of pH 7.5 phosphate buffer and methanol can effectively separate amitriptyline from its degradation products, allowing for accurate assay and impurity profiling [2].

What are the main degradation products to look for?

The primary degradation products result from oxidation and hydrolysis. Key impurities to monitor include nortriptyline (a major metabolite), as well as other related compounds formed under stress conditions, which can be identified and characterized using LC-MS [1] [2].

References

reducing amitriptyline hydrochloride first pass metabolism nanoparticle approach

Author: Smolecule Technical Support Team. Date: February 2026

Nanoparticle Preparation Methods for Amitriptyline

Preparation Method Key Excipients / Materials Nanoparticle Characteristics Key Outcomes / Performance

| Nanoprecipitation [1] [2] | Poly (methyl vinyl ether/maleic acid) (PMVE/MA), Poloxamer 407 (surfactant) [1] | Size: ~199 nm Zeta Potential: -32 mV Encapsulation Efficiency: ~79% [1] | Enhanced potency (ED50): 7.06 mg/kg (Ami-NPs) vs 11.89 mg/kg (Ami-S) [1] Improved brain delivery, anxiolytic effects observed [1] | | Spray Freeze Drying [3] | Not Specified | Size: ~90 nm Physical State: Amorphous [3] | Greatly improved dissolution rate vs bulk material [3] Potential for enhanced bioavailability and diminished toxic effect [3] | | Double Emulsion (W/O/W) [4] | PLGA (Poly (D, L lactic-co-glycolic acid)), Polyvinyl Alcohol (PVA) [4] | Size: Information in source material [4] | Prolonged effect: Anti-allodynia for 3 days (Ami-NPs) vs 12 hours (free AMI) [4] Targeted delivery to spinal microglia, reducing pro-inflammatory cytokines [4] |

Detailed Experimental Protocols

Here are the step-by-step methodologies for the key preparation techniques.

Protocol 1: Nanoprecipitation Method for Amitriptyline Nanoencapsulation [1] [2]

This protocol is designed to optimize nanoparticle characteristics for enhanced brain delivery.

  • Drug Preparation: Convert Amitriptyline hydrochloride to its free base to improve encapsulation efficiency.
    • Prepare a 5% NaHCO₃ solution.
    • Add this solution dropwise to a 1 mg/mL solution of this compound.
    • Extract the resulting Amitriptyline base using ethyl acetate.
    • Evaporate the ethyl acetate to dryness to yield a yellow oil (Ami free base) [1].
  • Organic Phase: Dissolve 50 mg of PMVE/MA copolymer and 30 mg of Ami free base in 30 mL of acetone [1].
  • Aqueous Phase: Prepare a 50 mL solution containing 3% Poloxamer 407 and ethanol (in a 1:1 v/v ratio with the aqueous phase) [1].
  • Nanoprecipitation: Add the organic phase solution dropwise into the aqueous phase under magnetic stirring (500-700 rpm) at room temperature [1].
  • Solvent Removal: Evaporate the resulting dispersion under reduced pressure at 40°C [1].
  • Purification & Storage: Filter the suspension using a tangential flow filter (100 kDa MWCO). The final suspension can be lyophilized and stored in a desiccator [1].
Protocol 2: Double Emulsion (W/O/W) Method for PLGA Nanoparticles [4]

This method is particularly suited for encapsulating drugs and targeting specific cells like microglia.

  • Primary Emulsion (W1/O):
    • Dissolve 4 mg/ml of Amitriptyline in DMSO.
    • Add this solution dropwise to 31.25 µg/µL of PLGA (50:50 molar ratio) in dichloromethane (DCM).
    • Sonicate the mixture at 50 W for 1 minute to form the primary water-in-oil (W1/O) emulsion [4].
  • Secondary Emulsion (W1/O/W2):
    • Add 2 mL of 1% Polyvinyl Alcohol (PVA) solution to the primary emulsion.
    • Perform a second round of sonication for 1 minute to form a double water-in-oil-in-water (W1/O/W2) emulsion [4].
  • Solvent Evaporation: Dilute the final nanomaterials with 6 mL of 1% PVA solution. Allow the residual DCM to evaporate by leaving the solution in a fume hood for 3 hours at room temperature [4].
  • Washing & Lyophilization:
    • Centrifuge the nanoparticle suspension at 15,000 × g for 15 minutes at 4°C.
    • Wash the pellet twice with deionized water.
    • Freeze-dry the final product to obtain a powder [4].

Mechanisms and Workflows

The following diagram illustrates the conceptual mechanism of how nanoencapsulation helps bypass first-pass metabolism, based on the described approaches.

mechanism OralDose Oral Dose of Ami-NPs GI Gastrointestinal Tract (Improved Dissolution) OralDose->GI Ingestion PortalVein Portal Vein GI->PortalVein Absorption of Protected Drug Systemic Systemic Circulation (Enhanced Bioavailability) GI->Systemic Lymphatic Uptake (Partial Bypass) Liver Liver (First-Pass Metabolism) PortalVein->Liver Transport Liver->Systemic Reduced Metabolism & Bypass CNS Blood-Brain Barrier (Enhanced Uptake) Systemic->CNS Targeted Delivery

Conceptual Workflow of Amitriptyline Nanoparticles Bypassing First-Pass Metabolism

Frequently Asked Questions & Troubleshooting

Q1: Our amitriptyline nanoparticles are aggregating during the solvent evaporation step. What could be the cause? [1]

  • A: This is often related to insufficient surfactant concentration or rapid solvent removal. Ensure the concentration of the stabilizer (e.g., Poloxamer 407) is optimal (e.g., 3% as used in the nanoprecipitation method). Slowing the evaporation rate or using a rotary evaporator under controlled reduced pressure can help maintain nanoparticle stability [1].

Q2: We are getting low encapsulation efficiency for Amitriptyline. How can we improve it? [1] [2]

  • A: Low efficiency is frequently due to the high water solubility of the drug salt. A key step is to convert This compound to its free base form before encapsulation, as the free base is more lipophilic and integrates better into the polymeric matrix. Using the nanoprecipitation method with this approach has achieved efficiencies around 79% [1] [2].

Q3: Why are the nanoparticle formulations showing a sustained or prolonged effect in vivo? [4]

  • A: The sustained release is a primary function of the polymer matrix (e.g., PLGA). The drug is gradually released as the polymer degrades. Furthermore, certain nanoparticles (like PLGA) are adept at being taken up by specific target cells (e.g., microglia in the spinal cord). This allows the nanoparticle to act as a local drug reservoir inside the cells, providing a prolonged therapeutic effect from a single dose [4].

References

optimizing dissolution rate amitriptyline hydrochloride nanocrystals

Author: Smolecule Technical Support Team. Date: February 2026

Key Parameters & Target Specifications

The table below summarizes the target values for critical quality attributes (CQAs) of AMT-HCl nanocrystals, based on successful formulations from recent studies.

Critical Quality Attribute (CQA) Target Value / Optimal Range Experimental Notes
Particle Size ~70 - 200 nm Size influences dissolution rate and saturation solubility. A smaller size (e.g., 71 nm) is achievable with the Ultrasonic Spray method [1].
Polydispersity Index (PDI) < 0.3 (ideal: ~0.005 - 0.277) PDI indicates size distribution uniformity. A lower value (<0.3) signifies a more monodisperse, stable suspension [2] [3].
Zeta Potential
- Electrostatic Stabilization
- Steric Stabilization
Encapsulation Efficiency ~79% Applicable for nano-encapsulation (not pure nanocrystals). High efficiency indicates successful drug loading into a polymeric carrier [2].
Saturation Solubility Not Quantified for AMT-HCl A core objective. Nanocrystals significantly enhance the solubility of poorly soluble drugs compared to raw API [3] [4].
Dissolution Rate Not Quantified for AMT-HCl Another core objective. Nanocrystals achieve rapid drug release (e.g., 91% within 5 min for another drug) due to high surface area [3].

Troubleshooting Common Experimental Issues

Here are solutions to frequent challenges in nanocrystal development.

| Problem | Potential Causes | Recommended Solutions | | :--- | :--- | :--- | | Large Particle Size & High PDI | Inefficient size reduction, incorrect stabilizer type/concentration, aggregation/ripening. | Optimize homogenization time/speed; screen stabilizers (e.g., Poloxamer 407); add protective colloids to inhibit ripening [3] [5]. | | Particle Aggregation & Physical Instability | Inadequate electrostatic/steric stabilization, high surface energy of nanoparticles. | For ionic stabilization: ensure high zeta potential (>|30| mV). For dermal apps: use non-ionic, skin-friendly stabilizers for steric hindrance [5]. | | Low Dissolution Rate | Poor wettability, crystal form change (e.g., to more stable polymorph), excipient interactions. | Use surfactants (e.g., Poloxamer) to improve wettability; confirm crystalline state via XRPD; avoid additives that increase API solubility in matrix [5] [4]. | | Low Process Yield or Efficiency | Drug loss during processing, inadequate precipitation conditions, or inefficient collection. | (For Ultrasonic Spray method) Ensure complete drying and efficient electrostatic collection; optimize solvent/antisolvent ratios for precipitation [1]. |

Detailed Experimental Protocols

Protocol 1: Ultrasonic Spray-Assisted Electrostatic Adsorption [1]

This method produces pure drug nanocrystals through spray drying and electrostatic collection.

Workflow Overview:

Start Start: Prepare AMT-HCl Solution A Dissolve 0.71g AMT-HCl in 30mL anhydrous ethanol Start->A B Load into Ultrasonic Nebulizer (1.7 MHz frequency) A->B C Generate Aerosol (inert N₂ gas carrier) B->C D Dry & Crystallize in Oven (heated zones) C->D E Electrostatic Collection (3-11 kV tension) D->E F Collect AMT-HCl Nanocrystals E->F

Key Steps:

  • Solution Preparation: Dissolve 0.71 g of AMT-HCl in 30 mL of anhydrous ethanol. Using a dry, water-free solvent is critical for efficient electrostatic collection [1].
  • Ultrasonic Spray: Use an ultrasonic nebulizer (e.g., 1.7 MHz) to generate an aerosol of the solution. The droplet size is controlled by the ultrasonic frequency [1].
  • Drying & Crystallization: The aerosol is transported by an inert gas (e.g., N₂) through a temperature-controlled oven. The solvent evaporates, resulting in the formation of solid nanocrystals [1].
  • Electrostatic Collection: Apply a high voltage (3-11 kV) to direct the dried nanocrystals to a collection surface. This minimizes agglomeration and improves yield [1].
Protocol 2: Nanoprecipitation for Nano-Encapsulation [2]

This method encapsulates the drug in a polymer matrix, which can control release and enhance stability.

Workflow Overview:

Start Start: Prepare Organic and Aqueous Phases A Organic Phase: Dissolve drug + polymer (PMVE/MA) in acetone Start->A B Aqueous Phase: Dissolve stabilizer (Poloxamer 407) in water/ethanol Start->B C Mix Phases: Add organic phase dropwise to aqueous phase with stirring A->C B->C D Evaporate Solvent (under reduced pressure) C->D E Collect Amitriptyline-Loaded Polymeric Nanoparticles (Ami-NPs) D->E

Key Steps:

  • Drug Preparation: Neutralize AMT-HCl to its free base form using NaHCO₃ and extract it with ethyl acetate. This free base is more soluble in organic solvents, enhancing encapsulation efficiency [2].
  • Organic Phase: Dissribute the amitriptyline free base (30 mg) and the polymer Poly(Methyl Vinyl Ether/Maleic Acid) or PMVE/MA (50 mg) in 30 mL of acetone [2].
  • Aqueous Phase: Dissolve the stabilizer Poloxamer 407 (3% w/v) in a 50 mL mixture of water and ethanol (1:1 v:v) [2].
  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring (500-700 rpm) at room temperature [2].
  • Solvent Evaporation: Remove the organic solvent under reduced pressure to form the stable nanoparticle suspension [2].

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between drug nanocrystals and nano-encapsulation?

  • Drug Nanocrystals: These are pure, crystalline drug particles (100% API) at the nanoscale. The goal is to enhance the dissolution of the drug itself [5] [4].
  • Nano-encapsulation: The drug is entrapped within a polymeric or lipid matrix (nanocarrier). The goal is often controlled release, targeting, or improved stability, which may involve a trade-off with slightly lower drug loading [2].

Q2: How do I choose between a "top-down" and "bottom-up" manufacturing method?

  • Top-Down (e.g., Milling, Homogenization): Start with large drug crystals and break them down. Best for hard, crystalline materials, but can risk contamination (milling) or thermal degradation (homogenization) [5] [4].
  • Bottom-Up (e.g., Precipitation, Ultrasonic Spray): Build nanoparticles from a molecular solution. Often simpler, more continuous, and avoids high-energy input, but requires control over crystallization to prevent amorphous content or Ostwald ripening [1] [4]. A combination approach is often most effective.

Q3: Why is my nanocrystal suspension unstable over time? Instability often manifests as aggregation or crystal growth (Ostwald ripening). To prevent this:

  • Use Stabilizers: Employ ionic surfactants (for electrostatic repulsion, high zeta potential) or non-ionic polymers (for steric hindrance, which is preferred for dermal applications) [5].
  • Narrow PDI: Formulations with a narrow particle size distribution are more resistant to Ostwald ripening [5].
  • Consider Lyophilization: Converting the suspension to a dry powder (lyophilization) using a cryoprotectant (e.g., mannitol) can greatly enhance long-term stability [3] [5].

Q4: Can nanocrystals improve the delivery of drugs to the brain? Yes, this is a key research area. Nanocrystals can enhance brain delivery by:

  • Increasing the concentration gradient across the BBB due to their high dissolution rate and saturation solubility [2] [4].
  • Their small size and specific surface properties can facilitate interaction with and passage through the BBB via various transcytosis pathways [4].

References

amitriptyline hydrochloride photostability forced degradation ICH Q1B

Author: Smolecule Technical Support Team. Date: February 2026

ICH Q1B Photostability Testing: Core Requirements

The ICH Q1B guideline provides the standard conditions for photostability testing. The table below summarizes the key exposure requirements [1] [2].

Parameter Minimum Requirement
Visible Light 1.2 million lux hours
Ultraviolet A (UVA) 200 watt hours per square meter

Light Source Options [3]:

  • Option 1: Any light source that produces an output similar to the D65/ID65 standard (an internationally recognized standard for outdoor daylight).
  • Option 2: A combination of a cool white fluorescent lamp and a near ultraviolet lamp.

Amitriptyline Hydrochloride: Degradation Behavior & Analysis

Amitriptyline is susceptible to multiple degradation pathways. Forced degradation studies aim to stress the drug substance under various conditions to understand its stability profile.

Primary Degradation Pathways [4] [5]:

  • Oxidation: This is a significant pathway for amitriptyline. The presence of metal ion contaminants (e.g., Cu²⁺, Fe³⁺) can catalyze and accelerate oxidative degradation [4].
  • Hydrolysis: Can occur under both acidic and basic conditions [4] [5].
  • Photodegradation: Exposure to light can lead to decomposition [4] [5].
  • Thermal Degradation: Exposure to heat can also cause the drug to break down [5].

A validated, stability-indicating analytical method is crucial to separate the main drug from its degradation products. Here is a protocol for an RP-HPLC method based on recent research [5]:

Parameter Specification
Column Phenomenex Kinetex L1 (150 x 4.6 mm, 2.6 µm)
Mobile Phase Phosphate Buffer pH 7.5 : Acetonitrile (35:65 v/v)
Flow Rate 1.0 mL/min
Detection (PDA) 215 nm
Injection Volume 10 µL
Temperature Ambient
Diluent Mobile Phase
Run Time Short run time (specific minutes not stated, but described as an advantage)

This method has been demonstrated to effectively separate and quantify this compound from its known impurities (Nortriptyline, Impurity-A, Impurity-B, Impurity-E) and forced degradation products [5].

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for conducting and analyzing a forced degradation study.

Forced Degradation Study Workflow Start Start: API/Drug Product Stress Apply Stress Conditions Start->Stress Oxidation Oxidative Stress->Oxidation Hydrolysis Hydrolytic (Acid/Base) Stress->Hydrolysis Photolysis Photolytic (ICH Q1B) Stress->Photolysis Thermal Thermal Stress->Thermal Analyze Analyze Stressed Samples Oxidation->Analyze Hydrolysis->Analyze Photolysis->Analyze Thermal->Analyze HPLC Stability-Indicating HPLC/DAD Method Analyze->HPLC Compare Compare to Control HPLC->Compare Identify Identify and Characterize Degradation Products Compare->Identify Report Report and Conclude on Stability Identify->Report

Troubleshooting FAQs

1. Our amitriptyline samples show excessive degradation during oxidative stress. What could be the cause? Excessive oxidative degradation can be catalyzed by trace metal ions in your solvents or reagents [4]. To troubleshoot:

  • Use high-purity solvents and reagents.
  • Consider adding a chelating agent to your solution to sequester metal ions.
  • Ensure that your glassware is thoroughly cleaned to remove any metallic contaminants.

2. We are not achieving separation between the main peak and a key degradation product in our HPLC analysis. How can we improve the method? Method robustness is critical. Based on the green method developed by researchers [5]:

  • Adjust pH: The cited method uses a phosphate buffer at pH 7.5. Small adjustments to the pH (± 0.1-0.2 units) can significantly impact selectivity and separation.
  • Modify Mobile Phase: Fine-tune the organic modifier (acetonitrile) ratio. Try a gradient of 63-67% acetonitrile to see if resolution improves.
  • Column Temperature: While the method uses ambient temperature, controlling the column temperature (e.g., 25-30°C) can enhance reproducibility and peak shape.

3. During photostability testing, how do we handle a situation where the UV and visible light exposure times are very different? The ICH Q1B guideline specifies minimums for both UV and visible light, and it is acceptable for one parameter to be met much later than the other [2].

  • Standard Practice: Expose your samples until both minimums are achieved. This means the sample will be "overexposed" in one spectrum, which is acceptable.
  • Best Practice for Sensitive Products: If you are concerned about overexposure, you can run the test with replicate samples. Remove one replicate when the UV minimum is met and the other when the visible light minimum is met, then analyze both [2].

4. Our drug product in clear packaging fails photostability. What are the next steps? A photostability failure indicates that the formulation or packaging is not protective enough [6]. Your options are:

  • Reformulate: Add photostabilizing excipients that can absorb harmful radiation or quench reactive states of the API.
  • Change Packaging: Switch to opaque (e.g., amber glass) or UV-protected containers to shield the product from light.
  • Update Labeling: Include specific storage instructions on the label, such as "Protect from light" or "Store in original container" [6].

Amitriptyline Photodegradation Pathway Diagram

The diagram below outlines the general process of photodegradation for a pharmaceutical product like amitriptyline.

General Photodegradation Process Light Light Exposure (UV/VIS) API Stable Drug Molecule (e.g., Amitriptyline) Light->API Excited Electronically Excited Molecule API->Excited Pathways Competing Deactivation Pathways Excited->Pathways Path1 Harmless Relaxation (Heat/Fluorescence) Pathways->Path1 Path2 Bond Cleavage or Reaction Pathways->Path2 Degradants Formation of Degradation Products Path2->Degradants

References

resolving amitriptyline hydrochloride analytical method interference

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQ

Here are answers to specific issues you might encounter during analysis:

Q1: I am getting interference from impurities and degradation products in my RP-HPLC method. What is a robust solution?

  • Problem: Co-elution of amitriptyline with its process-related impurities (A, B, E, F, C/nortriptyline) or unknown degradation products.
  • Recommended Solution: Implement a modern, stability-indicating RP-HPLC method that was specifically developed for this purpose [1].
  • Key Parameters:
    • Column: Phenomenex Kinetex L1 (150 x 4.6 mm, 2.6 µm)
    • Mobile Phase: Phosphate buffer (pH 7.5) and Acetonitrile (35:65 v/v)
    • Flow Rate: 1 mL/min
    • Detection: PDA detector at 215 nm
    • Mode: Isocratic
  • Why it works: This method was validated through forced degradation studies (oxidative, photolytic, acid-base) and proven to effectively separate amitriptyline from all its known impurities and degradation products. It also aligns with Green Analytical Chemistry principles [1].

Q2: My current method has long run times and high solvent consumption. Are there more efficient options?

  • Problem: Low throughput and poor sustainability of the analytical method.
  • Recommended Solutions:
    • Option A (RP-HPLC): The method described above has a relatively short run time and was designed with green metrics (Analytical Eco-Scale, AGREE) in mind to minimize environmental impact [1].
    • Option B (HILIC): For a completely different selectivity, consider a Hydrophilic Interaction Liquid Chromatography (HILIC) method. This is particularly useful for separating the polar impurities of amitriptyline [2].
    • Key Parameters for HILIC:
      • Column: ZIC-HILIC (150 x 4.6 mm, 5 µm)
      • Mobile Phase: Acetonitrile and aqueous ammonium formate buffer (85:15 v/v)
      • A Quality by Design (QbD) approach was used to develop this method, ensuring it is robust and operates within a well-defined "Design Space" [2].

Q3: How can I systematically develop a robust method to avoid interference issues from the start?

  • Problem: Traditional method development leads to methods prone to failure with small variations.
  • Recommended Solution: Adopt a Quality by Design (QbD) framework for analytical method development [2].
  • QbD Workflow:
    • Define the Analytical Target Profile (ATP)—what the method needs to achieve (e.g., separate amitriptyline from impurities A, B, C, F).
    • Identify Critical Method Parameters (e.g., mobile phase pH, buffer concentration, column temperature).
    • Use Design of Experiments (DoE) to systematically study how these parameters affect method performance (Critical Quality Attributes like resolution).
    • Establish a Design Space—the multidimensional combination of parameters where the method is guaranteed to be robust. Operating within this space ensures reliability even with minor, intentional adjustments [2].

The following diagram illustrates the systematic QbD workflow for robust method development:

Start Define Analytical Target Profile (ATP) Step1 Identify Critical Method Parameters Start->Step1 Step2 Design of Experiments (DoE) Step1->Step2 Step3 Model & Establish Design Space Step2->Step3 Step4 Continuous Method Verification Step3->Step4

Summary of Analytical Methods

The table below compares the core parameters of two modern HPLC methods to help you select the best one for your needs.

Parameter Stability-Indicating RP-HPLC Method [1] QbD-based HILIC Method [2]
Primary Purpose Simultaneous assay & impurity profiling; forced degradation studies Analysis of amitriptyline & impurities (A, B, C, F)
Stationary Phase Phenomenex Kinetex L1 (150 x 4.6 mm, 2.6 µm) ZIC-HILIC (150 x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer (pH 7.5) : ACN (35:65) Acetonitrile : Ammonium formate buffer (85:15)
Elution Mode Isocratic Isocratic
Flow Rate 1.0 mL/min 1.0 mL/min
Detection PDA at 215 nm Not Specified
Key Advantage Validated stability-indicating power; green metrics assessed High robustness due to QbD; excellent for polar compounds

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study using RP-HPLC [1]

This protocol is critical for validating the stability-indicating nature of your method.

  • 1. Sample Preparation: Prepare a test solution of amitriptyline hydrochloride at a concentration of 0.5 mg/mL using the mobile phase as a diluent.
  • 2. Stress Conditions:
    • Acidic Hydrolysis: Reflux a portion of the solution with 0.1M HCl at 70°C for 30 minutes.
    • Alkaline Hydrolysis: Reflux a portion of the solution with 0.1M NaOH at 70°C for 10 minutes.
    • Oxidative Degradation: Keep a portion of the solution in 3% H₂O₂ at room temperature for 30 minutes.
    • Thermal Degradation: Expose the solid drug to dry heat at 105°C for 6 hours, then prepare the solution.
    • Photolytic Degradation: Expose the solid drug to UV light at 254 nm and visible light for 7 days.
  • 3. Analysis: After subjecting the samples to these stress conditions, inject them into the RP-HPLC system using the chromatographic conditions listed in the table above. The method should demonstrate its ability to separate the drug peak from all degradation peaks with good resolution.

Protocol 2: Implementing the QbD Framework [2]

  • 1. Define the ATP: The goal is to develop a precise and accurate HILIC method for the simultaneous quantification of amitriptyline and its four impurities (A, B, C, F) in tablet formulations. The critical quality attributes (CQAs) are the resolution between the critical pair of peaks and the analysis time.
  • 2. Risk Assessment & DoE: Identify critical method parameters—in this case, the concentration of the aqueous buffer (mM), the pH of the buffer, and the column temperature (°C). A Box-Behnken experimental design is used to efficiently explore how these three factors impact the CQAs.
  • 3. Model and Define Design Space: Using the data from the DoE, build mathematical models that predict method performance. From these models, define the "Design Space," which is the combination of buffer concentration, pH, and temperature within which the CQAs (e.g., resolution > 2.0) are consistently met.
  • 4. Method Validation: Finally, validate the method as per ICH guidelines to confirm it is suitable for its intended purpose.

References

amitriptyline hydrochloride extraction methods sample preparation optimization

Author: Smolecule Technical Support Team. Date: February 2026

Sample Preparation & Extraction Techniques

This table summarizes the core methodologies used for amitriptyline HCl sample preparation across different applications.

Method Purpose Core Technique Key Steps & Optimization Parameters Key Outcomes / Performance
API Recovery from Tablets [1] [2] Liquid-Liquid Extraction (LLE) Tablets crushed & dissolved in water → solution alkalinized with NaOH → free base extracted with DCM (multiple times) → DCM extracts dried (Na₂SO₄) [2]. Efficient recovery of amitriptyline base for subsequent analysis or complexation [2].
Nanoencapsulation [3] Nanoprecipitation Ami base & polymer (PMVEMA) dissolved in acetone (organic phase) → added dropwise to aqueous Poloxamer 407 solution → stirred & evaporated [3]. Optimal nanoparticle characteristics: Size: ~199 nm, PDI: 0.005, Zeta Potential: -32 mV, Encapsulation Efficiency: ~79% [3].
Impurity Profiling [1] Solid-Liquid Extraction Tablets crushed & dissolved in mobile phase → vortexed → sonicated for 10 min → diluted to volume → filtered (0.45 µm nylon filter) [1]. Efficient extraction of amitriptyline and its impurities for simultaneous assay and impurity analysis by HPLC [1].
Selective Adsorption [4] Solid-Phase Extraction (SPE) using Molecularly Imprinted Polymer Nanofibers (MIP-NFs) MIP-NFs fabricated via electrospinning & pre-polymerization (MMA monomer, EGDMA crosslinker). Batch rebinding in methanol-rich media [4]. Highly selective removal/adsorption of amitriptyline from complex mixtures; MIP-NFs outperformed non-imprinted polymers (NIP-NFs) [4].

The following workflow diagram illustrates the general decision-making process for selecting a sample preparation method.

Start Start: Amitriptyline HCl Sample Preparation Decision1 What is the primary goal? Start->Decision1 A Quantitative Analysis (e.g., Assay, Impurities) Decision1->A B Formulation Development (e.g., Nano-encapsulation) Decision1->B C Selective Removal/Extraction from a Matrix Decision1->C A1 Liquid-Liquid Extraction (LLE) - Alkalinize aqueous solution - Extract with DCM A->A1 A2 Solid-Liquid Extraction - Sonication in solvent - Filtration (0.45 µm) A->A2 B1 Nanoprecipitation - Organic phase (drug+polymer) - Aqueous phase (surfactant) - Evaporation B->B1 C1 Solid-Phase Extraction (SPE) - Use specialized sorbents - Molecularly Imprinted Polymers (MIPs) C->C1

Frequently Asked Questions & Troubleshooting

Q1: Why is my recovery of amitriptyline low during liquid-liquid extraction?

  • A: This is a common issue. Ensure the aqueous solution is sufficiently alkaline (using NaOH) to convert amitriptyline hydrochloride to its lipophilic free base form. Perform multiple extractions with DCM (e.g., 4 times) to ensure complete transfer. Also, check for emulsion formation, which can trap the analyte [2].

Q2: How can I improve the encapsulation efficiency of amitriptyline in nanoparticles?

  • A: Using the free base form of the drug, as opposed to the hydrochloride salt, significantly improves encapsulation efficiency. Furthermore, employing experimental design (like a Box-Behnken design) allows for the systematic optimization of critical parameters such as the drug-to-polymer ratio, the type and concentration of the surfactant, and the stirring speed during formulation [3].

Q3: What is the recommended HPLC sample preparation for tablet analysis and impurity profiling?

  • A: For robust results, use solvent extraction with sonication. A validated method suggests using the HPLC mobile phase as the diluent, vortexing for 2 minutes, and sonicating for 10 minutes to ensure complete dissolution and extraction. Always filter the solution through a 0.45 µm nylon filter before injection to protect the HPLC column [1].

Q4: My analytical method consumes a lot of organic solvent. Are there greener alternatives?

  • A: Yes, recent research focuses on green chemistry. You can explore spectrophotometric methods that use ion-pair complex formation in aqueous solutions, eliminating the need for organic solvents for extraction [5]. For HPLC methods, new "green" metrics (e.g., Analytical GREEnness - AGREE) are used to evaluate and minimize environmental impact, often by reducing solvent consumption and choosing less hazardous solvents [1].

Advanced Topic: Nanoencapsulation Workflow

For researchers developing novel formulations, the nanoencapsulation of amitriptyline has shown promise in enhancing its potency and efficacy [3]. The detailed workflow for this advanced preparation method is as follows:

Start Start: Prepare Amitriptyline Base Step1 1. Neutralize Ami HCl with NaHCO₃ solution Start->Step1 Step2 2. Extract Free Base with Ethyl Acetate Step1->Step2 Step3 3. Evaporate to Dryness (yellow oil) Step2->Step3 Step4 4. Form Organic Phase Ami base + PMVEMA polymer in Acetone Step3->Step4 Step6 6. Nanoprecipitation Add organic phase dropwise to aqueous phase with stirring Step4->Step6 Step5 5. Form Aqueous Phase Poloxamer 407 (3%) + Ethanol in Water Step5->Step6 Step7 7. Evaporate Solvent under reduced pressure Step6->Step7 Step8 8. Characterize NPs Size, PDI, Zeta Potential, EE% Step7->Step8

References

handling amitriptyline hydrochloride interpatient variability pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Key Sources of Interpatient Variability

For quick reference, the primary factors contributing to pharmacokinetic variability and their proposed investigative methods are summarized in the table below.

Source of Variability Key Factor Potential Experimental Investigation
Metabolism CYP2C19 (primary), CYP2D6, CYP3A4 isoenzymes [1] Genotype patients for CYP2C19/CYP2D6; conduct therapeutic drug monitoring (TDM) for AMT and NT [1] [2].
Drug-Drug Interactions Concomitant use of CYP2D6 inhibitors (e.g., neuroleptics) [2] Compare plasma concentration-to-dose (C/D) ratios of NT in patients with and without interacting drugs [2].
Formulation & Absorption Differences in release profiles (e.g., Immediate-Release vs. Controlled-Release) [3] Compare Cmax and Tmax between formulations in a crossover study [3].
Physiological State Conditions affecting GI motility and absorption (e.g., Spinal Cord Injury) [4] Use animal models to compare Cmax, Tmax, and AUC under injured vs. control conditions [4].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: A clinical trial shows highly variable plasma levels of amitriptyline and nortriptyline among patients on the same dose. What are the primary metabolic factors to investigate?

  • A: The metabolism of amitriptyline is primarily handled by the cytochrome P450 system. The key enzymes and their roles are:
    • CYP2C19: This is the primary enzyme for the demethylation of amitriptyline to its active metabolite, nortriptyline [1]. Focus on genotyping participants for CYP2C19 polymorphisms (2, *3). Poor metabolizers will have significantly higher levels of amitriptyline, while ultrarapid metabolizers may have subtherapeutic levels [1].
    • CYP2D6: This enzyme is responsible for the hydroxylation of both amitriptyline and nortriptyline [1]. Inhibition of CYP2D6, for example by concomitant neuroleptic administration, leads to a significant accumulation of nortriptyline [2]. This can be tracked by a decreased metabolic ratio (Nortriptyline/Amitriptyline) and a lower nortriptyline concentration-to-dose ratio [2].
    • CYP3A4: This enzyme also plays a secondary role in metabolism [1]. Screen participants' medication lists for known inducers or inhibitors of these enzymes.

Q2: How can I predict the risk of cardiac adverse effects like QT prolongation in a diverse patient population?

  • A: Therapeutic doses of amitriptyline typically show a lack of cardiotoxic effect, but overdose can lead to increased heart rate and potential for arrhythmia [5] [6]. A Physiologically Based Pharmacokinetic-Quantitative Systems Toxicology and Safety (PBPK-QSTS) modeling approach can be used.
    • Methodology: This approach integrates:
      • A PBPK Model that predicts the concentration-time profile of amitriptyline and nortriptyline in cardiac tissue, accounting for population variability (age, sex, physiology) [5] [6].
      • A Pharmacodynamic (PD) Model that links the predicted cardiac concentrations to electrophysiological effects. An Emax model can describe the relationship between amitriptyline concentration and heart rate (R-R interval) [5]. The model can also simulate pseudo-ECG traces to assess QT and RR intervals using systems toxicology platforms [5] [6].
    • Application: This "virtual twin" strategy allows you to simulate clinical trials and even overdose cases to assess cardiac safety risks in specific sub-populations before real-world exposure [5].

Q3: Our in-vivo data shows unexpected Cmax and Tmax values for an amitriptyline formulation. How can we investigate if this is due to altered absorption?

  • A: Changes in absorption rate and extent can significantly alter pharmacokinetic parameters.
    • Compare with Controlled-Release Data: A crossover study comparing an osmotic controlled-release (OROS) formulation and an immediate-release (IR) formulation provides a benchmark. The OROS formulation is designed for slower absorption, resulting in a lower Cmax and a longer Tmax (e.g., 25.7 hours vs. 6.3 hours for a 75 mg dose) while maintaining similar bioavailability [3].
    • Investigate Physiological Impact: Pathological conditions like Spinal Cord Injury (SCI) can alter gastrointestinal motility. Experimental models in rabbits suggest that SCI may lead to a trend of increased Cmax and decreased Tmax, although these changes may not always be statistically significant [4]. Consider whether your experimental model or patient population has conditions that could affect GI transit.

Experimental Protocol: Assessing Metabolic Drug Interactions

This protocol is based on a clinical study design that investigated the interaction between amitriptyline and neuroleptics [2].

1. Objective: To determine the inhibitory effect of a concomitant drug (e.g., a neuroleptic) on the CYP2D6-mediated metabolism of amitriptyline.

2. Study Design:

  • Groups: Recruit two groups of patients stabilized on amitriptyline monotherapy: a Test Group (amitriptyline + interacting drug) and a Control Group (amitriptyline only). Ideally, match groups for age, dose (mg/kg/day), and CYP2D6 genotype.
  • Sample Collection: Collect blood samples at steady-state. For once-daily dosing, draw samples 12-14 hours post-dose [2].
  • Sample Analysis: Use a validated method (e.g., HPLC with solid-phase extraction) to determine the plasma concentrations of amitriptyline (AMT) and nortriptyline (NT) [2].

3. Data Analysis:

  • Calculate the metabolic ratio: NT/AMT.
  • Calculate the concentration-to-dose (C/D) ratio for both AMT and NT: [Plasma Concentration] / [Dose in mg/kg] [2].
  • Comparison: Statistically compare the NT/AMT ratio and the NT C/D ratio between the Test and Control groups. A significant decrease in these ratios in the Test group indicates inhibition of CYP2D6, reducing the conversion of AMT to NT [2].

Advanced Methodology: PBPK-QSTS Workflow

For a more sophisticated, mechanistic approach to predicting variability and cardiac safety, you can implement a PBPK-QSTS workflow, as described in the literature [5] [6]. The diagram below outlines the logical flow of this modeling and simulation approach.

workflow Start Start: Define Virtual Population A Input: Patient Physiology (Age, Sex, Weight, Organ Volumes) Start->A B Input: Drug Properties (e.g., Absorption, Metabolism) Start->B C PBPK Model A->C B->C D Output: Predicted Cardiac Concentration-Time Profile C->D E QSTS Model (Cardiac Safety Simulator) D->E F Output: Simulated Electrophysiological Effects (QT/RR Intervals, Arrhythmia Risk) E->F End Interpret & Apply to Personalized Dosing F->End

References

preventing amitriptyline hydrochloride precipitation analytical solutions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why does amitriptyline hydrochloride precipitate in my solution? Amitriptyline is a basic drug (pKa of 9.4) and its solubility is highly dependent on pH [1]. It is freely soluble in water but exists in an equilibrium between its ionized (soluble) and neutral (less soluble) forms. Precipitation occurs when this equilibrium shifts towards the neutral form, typically if the pH of your solution increases above its pKa [1] [2]. Other common causes include using a concentration that exceeds the solubility limit at that specific temperature and solvent composition, or the introduction of an antisolvent.

  • Q2: What is the best way to dissolve amitriptyline HCl for an in vivo study? For in vivo studies in mice, a homogeneous suspension at 5 mg/mL using a vehicle like 0.5% carboxymethyl cellulose (CMC-Na) has been successfully used [3]. For a clear solution, a formulation of 5% DMSO in corn oil at 4 mg/mL (12.74 mM) has been validated [3].

  • Q3: How can I recover amitriptyline if it has already precipitated? A well-documented method is to use an Ionic Liquid-based Aqueous Biphasic System (ABS) [4]. This technique can efficiently extract amitriptyline from complex mixtures with high recovery rates (up to 100% in optimized systems) and partition coefficients [4]. The final pure drug can then be isolated from the ionic liquid phase using anti-solvent precipitation [4].

Troubleshooting Guide: Preventing Precipitation

The following flowchart outlines a systematic approach to diagnose and resolve precipitation issues.

Flowchart: Troubleshooting Amitriptyline HCl Precipitation Start Observed Precipitation Step1 Check and Adjust pH Start->Step1 Step2 Evaluate Solvent System Step1->Step2 Step3 Assess Concentration Step2->Step3 Step4 Control Temperature Step3->Step4 Step5 Consider Anti-Solvent Method Step4->Step5 Resolved Issue Resolved? Step5->Resolved Repeat if needed Resolved->Step1 No End Stable Solution Achieved Resolved->End Yes

Detailed Experimental Protocols

Protocol 1: Preparing a Stable Aqueous Solution

This method is based on standard dissolution practices and the established solubility profile of the drug [2] [5].

  • Principle: Maintain the solution pH sufficiently low to keep amitriptyline in its protonated, water-soluble form.
  • Materials: this compound powder, water (double-distilled or purified), dilute HCl (e.g., 0.1 M) or a compatible acidic buffer (e.g., acetate buffer, pH 3.8) [6].
  • Procedure:
    • Dissolution: Add the required mass of amitriptyline HCl to water. The stock solution can be prepared at concentrations up to 15-100 mg/mL, as indicated by its high solubility [3] [5].
    • pH Adjustment: Monitor the pH of the solution. If the pH is above 5-6, carefully add dilute HCl or a small volume of acidic buffer with stirring until the pH is stabilized below the pKa (9.4), ideally in a range of 3-5 for maximum stability of the ionized form [1] [6].
    • Verification: Confirm the solution is clear and particle-free. Filter through a 0.22 µm or 0.45 µm membrane if necessary.
Protocol 2: Anti-Solvent Precipitation for Nanoparticle Generation

This bottom-up approach is used for creating nanodrugs and provides control over particle size [7].

  • Principle: A drug solution in a "good" solvent is rapidly mixed with an "antisolvent" (a solvent in which the drug has low solubility), creating a state of supersaturation that drives precipitation. Controlling the process parameters allows for the formation of small, uniform particles.
  • Materials: Amitriptyline HCl, solvent (e.g., methanol), antisolvent (e.g., water).
  • Procedure [7]:
    • Prepare a drug solution by dissolving amitriptyline HCl in methanol.
    • Rapidly inject this solution into a stirred volume of antisolvent (water).
    • Stir the mixture for a set time to allow for nanoparticle formation.
    • The resulting suspension can be dried (e.g., spray drying, freeze-drying) for long-term stabilization [7].
  • Key Control Parameters: The final particle size is influenced by the solvent-to-antisolvent ratio, the concentration of the drug in the solvent, the flow rate during mixing, and the temperature [7].
Protocol 3: Recovery and Purification using Ionic Liquid-Based Aqueous Biphasic Systems (ABS)

This advanced technique is ideal for recovering the drug from complex mixtures or waste streams [4].

  • Principle: An ABS formed by an ionic liquid and a salt in water can partition amitriptyline selectively into one phase, separating it from impurities and preventing uncontrolled precipitation.
  • Materials: Ionic liquid (e.g., tributylmethylphosphonium methylsulfate, [P₄₄₄₁][MeSO₄]), salt (e.g., K₂HPO₄), water.
  • Procedure [4]:
    • Form the ABS by mixing the ionic liquid and salt in water at specific compositions to create two immiscible aqueous phases.
    • Add the mixture containing amitriptyline (e.g., a dissolved tablet extract) to the system.
    • Mix vigorously and allow the phases to separate.
    • Amitriptyline will partition with high efficiency into the ionic liquid-rich phase.
    • Recover the ionic liquid phase and isolate the pure this compound by adding an anti-solvent, which causes its precipitation. The ionic liquid can often be recycled.

Summary of Key Parameters from Literature

The table below consolidates critical parameters from various studies that influence amitriptyline solubility and precipitation.

Factor Optimal Condition / Effect Source / Application
pH Keep pH < pKa (9.4); optimal extraction at pH 11 (for neutral form transfer) [1] Microextraction, general solubility
Solubility Soluble to 100 mM in water and DMSO [5] Stock solution preparation
In Vivo Formulation 5 mg/mL in 0.5% CMC-Na (suspension); 4 mg/mL in 5% DMSO/Corn Oil (solution) [3] Animal studies
Anti-Solvent Parameters Particle size increases with the compound's logP; affected by solvent:antisolvent ratio, concentration, flow rate [7] Nanoparticle generation
Ionic Liquid ABS High extraction efficiencies (66% to 100%) and partition coefficients [4] Drug recovery and purification

References

bioequivalence generic versus reference amitriptyline hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Bioequivalence Study Summary

A 2020 randomized, open-label, two-period crossover study directly compared a new generic amitriptyline tablet (Hunan Dongting Pharmaceutical) with the reference product (Sandoz Inc.) in healthy Chinese volunteers [1].

Key Pharmacokinetic Parameters (25 mg dose) [1] The table below summarizes the comparative results for the main active drug, amitriptyline.

Parameter Finding Statistical Result (90% CI)
AUC(_{0-t}) Equivalent exposure GMR and 90% CI within 80-125%
AUC(_{0-∞}) Equivalent exposure GMR and 90% CI within 80-125%
C(_{max}) Equivalent peak concentration GMR and 90% CI within 80-125%
T(_{max}) No significant difference P > 0.05
t(_{1/2}) No significant difference P > 0.05
Safety Profile Well tolerated by subjects; no serious adverse events reported N/A

Detailed Experimental Protocol

The bioequivalence assessment was conducted using the following methodology [1]:

  • Study Design: A randomized, open-label, two-period crossover study.
  • Clinical Registration: NCT03646526.
  • Ethics Approval: Approved by the ethics committee of the First Affiliated Hospital, College of Medicine, Zhejiang University (Approval No. 2018-EC-38).

Subjects: 48 healthy Chinese volunteers (24 for fasting, 24 for fed conditions). Demographics included: - Age: 18 to 45 years - BMI: 19 to 26 kg/m²

Procedure:

  • Treatment: Subjects randomly received a single 25 mg dose of either the test or reference formulation.
  • Washout: A 3-week washout period separated the two treatment periods.
  • Conditions: The study was conducted under both fasting and fed conditions. The fed group consumed a standard high-fat breakfast (800-1000 kcal) 30 minutes before dosing.
  • Blood Sampling: Blood samples (4 mL) were collected in K2-EDTA tubes at pre-dose and up to 144 hours post-dose.
  • Sample Handling: Plasma was separated via centrifugation and stored at -70°C. All procedures were performed under scarce light due to the photosensitive nature of the analytes.

Analytical Method:

  • Technique: LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).
  • Analytes: Plasma concentrations of amitriptyline and its active metabolite, nortriptyline.
  • Validation: The method was validated by CMIC (Suzhou) Pharmaceutical Technology Co., Ltd.

Analysis:

  • Primary Endpoints: AUC({0-t}), AUC({0-∞}), and C(_{max}).
  • Bioequivalence Criteria: The 90% confidence intervals for the geometric mean ratios (test/reference) of these parameters must fall within the 80-125% range.
  • Safety Monitoring: Included laboratory tests, physical examinations, vital signs, and recording all adverse events (AEs).

This workflow can be visualized as follows:

G Bioequivalence Study Workflow cluster_1 Study Preparation cluster_2 Treatment Period 1 cluster_3 Treatment Period 2 cluster_4 Laboratory Analysis A Healthy Volunteer Screening & Randomization B Two-Period Crossover Design A->B C Administer Single Dose (Test or Reference Product) B->C D Serial Blood Sampling over 144 hours C->D E 3-Week Washout Period D->E F Administer Crossover Dose E->F G Serial Blood Sampling over 144 hours F->G H LC-MS/MS Analysis of Amitriptyline & Nortriptyline G->H I Calculate PK Parameters (AUC, Cmax, Tmax, t½) H->I J Statistical & Safety Analysis (Bioequivalence Conclusion) I->J

Additional Relevant Data

  • Dose Proportionality: A separate study on 10 mg and 25 mg amitriptyline hydrochloride tablets in healthy Korean volunteers found that exposure was dose-proportional over this range, with a predictable and linear increase in systemic exposure [2].
  • Metabolite Monitoring: The bioequivalence study also measured nortriptyline, an active metabolite of amitriptyline that contributes to its therapeutic activity. The comparison of nortriptyline parameters was used to support the overall therapeutic equivalence assessment [1].
  • Beyond Depression: Amitriptyline is a well-established drug with expanding off-label applications. Research trends show its use for neuropathic pain, fibromyalgia, and migraine, making its bioequivalence important for a wide range of clinical conditions [3].

Key Takeaways for Professionals

For researchers and drug development professionals, this data provides strong evidence that the assessed generic this compound tablet is a pharmaceutically equivalent and therapeutically interchangeable alternative to the reference product.

  • Regulatory Standard Met: The study was conducted in accordance with standard regulatory requirements (FDA/EMA bioequivalence guidelines) using a robust crossover design.
  • Comprehensive Assessment: Bioequivalence was demonstrated under both fasting and fed conditions, and for both the parent drug and its active metabolite.
  • Clinical Relevance: Establishing bioequivalence supports the generic product's use across all approved and common off-label indications for amitriptyline.

References

comparative clinical efficacy amitriptyline hydrochloride neuropathic pain

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Clinical Efficacy and Safety

The following tables summarize findings from clinical studies comparing amitriptyline with other neuropathic pain treatments, primarily gabapentin.

Table 1: Summary of Clinical Comparisons between Amitriptyline and Gabapentin

Study Focus (Publication Timeline) Study Design & Duration Key Efficacy Findings (Pain Reduction) Key Safety & Tolerability Findings
Diabetic Peripheral Neuropathy (DPN) [1] Randomized, open-label, parallel group (N=60); 12 weeks Gabapentin group showed greater reduction in pain scores (Numeric Pain Rating Scale) compared to amitriptyline. A greater incidence of adverse events was found in the amitriptyline group compared to the gabapentin group.
Diabetic Peripheral Neuropathy (DPN) [2] Randomized, open-label, parallel group (N=100); 12 weeks Gabapentin showed a statistically significant (P<0.05) greater improvement in mean pain scores (Visual Analog Scale) and sleep interference scores. Gabapentin group: increased appetite, somnolence, elevated liver enzymes. Amitriptyline group: increased micturition, dizziness.

Table 2: Broader Efficacy Profile of Amitriptyline in Neuropathic Pain

Aspect Supporting Evidence & Details
Overall Efficacy & Limitations A 2015 Cochrane review of 17 studies found the unbiased evidence for amitriptyline's beneficial effect is disappointing, but this must be balanced against decades of successful clinical use. The evidence quality was generally low, but the drug provides good pain relief for a minority of people [3].
Independent Analgesic Effect The analgesic effect is independent of its antidepressant action. Pain relief occurs at doses below those required for antidepressant effects and in patients without depression [4].
Condition-Specific Efficacy Considered a first-line treatment for many neuropathic pain conditions (e.g., painful diabetic neuropathy, postherpetic neuralgia) [4]. Evidence suggests it does not work for neuropathic pain associated with HIV or cancer treatments [3].

Experimental Protocols and Mechanistic Insights

Amitriptyline's efficacy stems from its multi-modal mechanism of action, which differs from its antidepressant effects and involves complex signaling pathways.

Detailed Experimental Methodology

Research into amitriptyline's mechanisms often involves both clinical trials and pre-clinical animal models.

  • Clinical Trial Design: Typical studies are randomized, double-blind, and placebo-controlled. For example, one protocol might involve a 12-week treatment period, with patients randomized to receive either amitriptyline (e.g., starting at 25 mg/day) or a comparator like gabapentin (e.g., starting at 600 mg/day). Efficacy is primarily measured using standardized pain scales (e.g., Visual Analog Scale (VAS) or Numeric Pain Rating Scale (NPRS)) and sleep interference scores at baseline and follow-up visits [1] [2].
  • Animal Model Protocols: Pre-clinical studies frequently use a Sprague-Dawley rat model of neuropathic pain, often induced by Spinal Nerve Ligation (SNL). In such experiments, amitriptyline hydrochloride (in saline) or amitriptyline base (in oil for prolonged release) is administered subcutaneously. The analgesic effect is quantified using behavioral tests like the Paw Withdrawal Threshold Test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia) [5] [6].
Signaling Pathways and Mechanisms of Action

The diagram below illustrates the key molecular pathways through which amitriptyline is known to exert its analgesic effect.

G cluster_1 Descending Pain Modulation cluster_2 Peripheral & Central Signaling cluster_3 Receptor Interactions AMI Amitriptyline 5 5 AMI->5 HT Increased Serotonin (5-HT) in Synaptic Cleft AMI->HT NE Increased Norepinephrine (NE) in Synaptic Cleft AMI->NE VGSC Blockade of Voltage-Gated Sodium Channels (e.g., Nav1.8) AMI->VGSC NFkB Suppression of NF-κB Pathway AMI->NFkB Adenosine Adenosine A1 Receptor Activation AMI->Adenosine NMDA NMDA Receptor Antagonism AMI->NMDA Opioid Release of Endogenous Opioid Peptides AMI->Opioid DIM Enhanced Descending Inhibitory Pathways Pain Relief Pain Relief DIM->Pain Relief HT->DIM NE->DIM VGSC->Pain Relief Cytokine Reduction of Pro-inflammatory Cytokines (TNF-α) NFkB->Cytokine Cytokine->Pain Relief Adenosine->Pain Relief NMDA->Pain Relief Opioid->Pain Relief

The mechanistic pathways identified in the diagram are supported by the following experimental data:

  • Monoamine Reuptake Inhibition: Amitriptyline inhibits the reuptake of serotonin and norepinephrine in the central nervous system, which enhances the body's inherent descending inhibitory pain pathways [4].
  • Ion Channel Blockade: Studies using patch-clamp techniques show amitriptyline blocks voltage-gated sodium channels (including Nav1.8 and Nav1.9) on nociceptive neurons in a use- and dose-dependent manner. This suppresses the generation and conduction of pain signals [4].
  • Anti-inflammatory Effects via NF-κB: A 2025 study found that amitriptyline effectively suppresses the NF-κB pathway, leading to a marked reduction in pro-inflammatory cytokines like TNF-α. This mechanism is significantly associated with mitigating neuropathic pain following peripheral nerve injury [6].
  • Receptor-Mediated Actions: Rodent studies demonstrate that amitriptyline's antinociceptive effects involve adenosine A1 receptor activation and functional antagonism of the NMDA receptor, a key player in central sensitization and chronic pain [4].

Key Takeaways for Professionals

For researchers and drug development professionals, the data presents a nuanced picture:

  • Established, yet Incompletely Proven Efficacy: Amitriptyline remains a cornerstone of neuropathic pain management based on long clinical experience, though the highest-quality (unbiased) clinical evidence supporting its use is weaker than often assumed [3].
  • Comparative Performance: While effective, gabapentin may offer superior pain reduction and a better safety profile in Diabetic Peripheral Neuropathy, based on recent head-to-head trials [1] [2]. This highlights the need for personalized treatment choices.
  • Multi-Modal Mechanism is Key: The drug's broad efficacy likely stems from its complex, multi-target mechanism, unlike more selective drugs. Its action on monoamines, ion channels, immune pathways, and various receptors provides a powerful, synergistic analgesic effect [6] [4].

References

amitriptyline hydrochloride versus selective serotonin reuptake inhibitors efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Data and Methodologies

Meta-Analysis of Efficacy and Tolerability (2000)

This study directly compared SSRIs and TCAs as drug classes [1].

  • Objective: To perform a meta-analysis of the efficacy and tolerability of SSRIs versus TCAs in depressed patients.
  • Data Sources & Search Strategy: The analysis pooled data from 102 randomized controlled trials (RCTs) for efficacy and 95 studies for tolerability, encompassing over 10,000 patients.
  • Outcome Measures:
    • Efficacy: Pooled variance-weighted effect size based on depression rating scale scores.
    • Tolerability: Variance-weighted relative risk of patients dropping out of the studies, both for all reasons and specifically due to adverse effects.
  • Statistical Analysis: Summary effect sizes and relative risks with 95% confidence intervals were calculated. Subgroup analyses were conducted based on patient setting (in-patient vs. out-patient), age, depression severity, and specific antidepressant drugs.
Network Meta-Analysis in Patients with Physical Conditions (2025)

This study focused on a clinically complex population often excluded from trials [2].

  • Objective: To assess the efficacy and tolerability of antidepressants in individuals with depression and a comorbid physical condition.
  • Data Sources & Search Strategy: A systematic review and network meta-analysis of 115 RCTs identified via databases (MEDLINE, Embase, PsycINFO, etc.), regulatory agencies, and trial registers up to April 2024.
  • Inclusion Criteria: RCTs including adults with a primary physical condition and a diagnosed depressive episode, assessed via clinical examination and/or validated rating scales.
  • Outcome Measures:
    • Co-primary outcomes: Efficacy (change in depressive symptoms) and tolerability (drop-outs due to adverse events).
    • Secondary outcomes: Response, remission, acceptability, mortality, serious adverse events, anxiety, quality of life, and social functioning.
  • Statistical Analysis: A frequentist network meta-analysis with random effects was performed. Efficacy was measured using standardized mean differences (SMDs), and tolerability was measured using relative risks (RRs), both versus placebo.
Item-Based, Patient-Level Meta-Analysis (2024)

This study investigated whether apparent efficacy advantages were due to effects on core depression symptoms or secondary symptoms [3].

  • Objective: To determine if the superiority of amitriptyline and mirtazapine over SSRIs is due to their impact on core depression symptoms or their sedative and appetite-increasing effects.
  • Data Source: Patient-level data from 32 company-sponsored, randomized, HDRS-based trials of mirtazapine in adult major depression.
  • Methodology: Data were divided for direct comparisons (e.g., mirtazapine vs. SSRIs) and indirect comparisons (SSRIs vs. amitriptyline).
  • Outcome Measures: Efficacy was assessed using three metrics:
    • HDRS-17-sum: The standard total score.
    • HDRS-6-sum: A sum of six core depression items (depressed mood, feelings of guilt, suicide, work and interests, retardation, psychic anxiety).
    • Individual item scores.
  • Statistical Analysis: Mixed models for repeated measures were used to assess the differences between treatment groups on these different outcomes.

Mechanisms of Action and Side Effect Profiles

The differing efficacy and tolerability profiles of these antidepressants are rooted in their distinct pharmacological mechanisms.

G cluster_SSRI SSRI Mechanism cluster_TCA Amitriptyline (TCA) Mechanism Synaptic Cleft Synaptic Cleft Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft->Postsynaptic Neuron Increased Neurotransmitter Levels & Activity Serotonin (5-HT) Serotonin (5-HT) Serotonin Transporter (SERT) Serotonin Transporter (SERT) Serotonin (5-HT)->Serotonin Transporter (SERT) Inhibition SERT (Tertiary Amine) SERT (Tertiary Amine) Serotonin (5-HT)->SERT (Tertiary Amine) Inhibition SSRI Molecule SSRI Molecule Serotonin Transporter (SERT)->SSRI Molecule Primary Target Norepinephrine (NE) Norepinephrine (NE) Norepinephrine Transporter (NET) Norepinephrine Transporter (NET) Norepinephrine (NE)->Norepinephrine Transporter (NET) Inhibition Amitriptyline Molecule Amitriptyline Molecule Muscarinic (ACh) Receptor Muscarinic (ACh) Receptor Amitriptyline Molecule->Muscarinic (ACh) Receptor Antagonism Histamine (H1) Receptor Histamine (H1) Receptor Amitriptyline Molecule->Histamine (H1) Receptor Antagonism Alpha-1 Adrenergic Receptor Alpha-1 Adrenergic Receptor Amitriptyline Molecule->Alpha-1 Adrenergic Receptor Antagonism Antagonism of Receptors Antagonism of Receptors Side Effects Side Effects Antagonism of Receptors->Side Effects Causes Inhibition of Reuptake Inhibition of Reuptake Therapeutic Effect Therapeutic Effect Inhibition of Reuptake->Therapeutic Effect Contributes to

Diagram: Comparative Pharmacological Mechanisms of Amitriptyline and SSRIs. SSRIs primarily work by selectively inhibiting the serotonin transporter (SERT). Amitriptyline, a tertiary amine TCA, has a broader mechanism, inhibiting both SERT and the norepinephrine transporter (NET). Its action on muscarinic, histaminic, and adrenergic receptors is responsible for its distinct side effect profile [4] [5].

The receptor binding profile directly informs the tolerability and side effect differences summarized in the table below.

Pharmacological Property Amitriptyline (Tertiary Amine TCA) SSRIs Clinical Correlation
Serotonin (5-HT) Reuptake Inhibition Moderate to High (+++) [5] Selective & High Both contribute to antidepressant efficacy and shared side effects (e.g., GI upset, sexual dysfunction).
Norepinephrine (NE) Reuptake Inhibition Moderate (++) [5] Minimal Dual action may contribute to amitriptyline's enhanced efficacy in severe depression and neuropathic pain [1] [5].
Muscarinic (ACh) Receptor Antagonism High (+++++) [5] Very Low Explains amitriptyline's high rate of anticholinergic effects: dry mouth, constipation, blurred vision, urinary retention, cognitive impairment [4] [5].
Histamine (H1) Receptor Antagonism High (+++++) [5] Low Explains amitriptyline's pronounced sedation and weight gain [3] [5].
Alpha-1 Adrenergic Receptor Antagonism High (+++++) [5] Low Contributes to amitriptyline's side effect of orthostatic hypotension (dizziness upon standing) [5].

Interpretation and Clinical Relevance

For researchers and drug development professionals, these findings highlight several key points:

  • Efficacy vs. Tolerability Trade-off: Amitriptyline remains a highly efficacious antidepressant, particularly for severe or treatment-resistant cases, but its clinical utility is limited by a significant side effect burden [1] [6].
  • Context-Dependent Choice: The "best" antidepressant is not absolute but depends on the patient profile. Amitriptyline may be a valuable agent for in-patients with severe depression or for patients with comorbid tension-type headache, while SSRIs are often preferred for outpatients, the elderly, or those with multiple physical comorbidities due to their superior safety and tolerability [1] [2] [7].
  • Beyond Depression Scales: The 2024 analysis [3] underscores the importance of looking beyond total scores on standard depression scales. Drug effects on specific symptom clusters (e.g., core mood, anxiety, sleep) can illuminate true efficacy differences and inform a more personalized treatment approach.

References

systematic review amitriptyline hydrochloride fibromyalgia migraine

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Tolerability Comparison of Amitriptyline

The table below summarizes the available evidence for amitriptyline in treating fibromyalgia and migraine, and compares it with another common medication, Duloxetine.

Aspect Fibromyalgia Migraine Prevention Comparison with Duloxetine

| Evidence of Efficacy | • Low-quality evidence for pain reduction [1]. • Moderate evidence for improving sleep and fatigue [1]. • A Cochrane review concluded that only a minority of patients achieve satisfactory pain relief, with a Number Needed to Treat (NNT) of 4.6 (based on potentially biased data) [2]. | Officially indicated for the prophylactic treatment of migraine in adults [3]. | • Amitriptyline: Some evidence for pain reduction, improving sleep, fatigue, and quality of life [1]. • Duloxetine: High-quality evidence for treating mood disorders; may have higher acceptability and be safer for older patients [1]. | | Common Dosage | Low doses, typically between 25 mg to 75 mg daily, taken in the evening [1] [4] [3]. | Starting dose of 10 mg - 25 mg in the evening, which can be increased. Doses above 100 mg should be used with caution [3]. | Not applicable (different drug classes). | | Tolerability & Safety | High incidence of side effects; about 64% of participants experience at least one adverse event [2]. The Number Needed to Harm (NNH) is 4.1 [2]. | Common side effects include drowsiness, dry mouth, and dizziness [1] [5]. It is contraindicated after a recent heart attack and with MAO inhibitors [5]. | Amitriptyline: May be safer for non-elderly individuals [1]. Duloxetine: Higher acceptability and safer for older patients [1]. |

Experimental Data and Methodologies

For researchers, understanding the underlying evidence and experimental protocols is crucial. The following table details the methodology from a key systematic review and the proposed mechanism of action for amitriptyline.

Aspect Details
Key Systematic Review (Cochrane, 2015) Focus: Assess analgesic efficacy and adverse events of amitriptyline for chronic neuropathic pain and fibromyalgia [2].

| Review Methodology | • Design: Meta-analysis of randomized, double-blind studies of at least four weeks' duration. • Comparison: Amitriptyline vs. placebo or another active treatment. • Primary Outcomes: Pain intensity reduction of at least 50%, and incidence of adverse events. • Data Tiers: Used a two-tier system, with the first tier requiring current best standards (e.g., ≥200 participants, no LOCF imputation). It found no top-tier evidence for amitriptyline [2]. | | Proposed Mechanism of Action | The leading theory is that amitriptyline increases levels of neurotransmitters like serotonin and norepinephrine in the brain [1] [5]. However, this "chemical imbalance" theory has been scrutinized and lacks concrete evidence. Its analgesic effect is thought to stem from influencing how the brain processes pain signals [1] [6]. |

The experimental workflow from the key Cochrane review can be visualized as follows:

Start Systematic Review Objective: Assess Amitriptyline Efficacy & Safety Search Literature Search: CENTRAL, MEDLINE, EMBASE Start->Search Criteria Inclusion Criteria: RCTs, Double-blind, ≥4 weeks duration, Neuropathic Pain or Fibromyalgia Search->Criteria Analysis Data Analysis: Two-Tier Evidence System Criteria->Analysis Tier1 Tier 1 (High Quality): ≥200 participants, ITT analysis, No LOCF imputation, 8-12 weeks Analysis->Tier1 Tier2 Tier 2 (Lower Quality): Studies not meeting Tier 1 criteria Analysis->Tier2 Result1 Result: No top-tier (Tier 1) evidence found Tier1->Result1 Result2 Result: Second-tier evidence suggests benefit for some conditions (NNT = 4.6, NNH = 4.1) Tier2->Result2 Conclusion Conclusion: Efficacy likely overestimated, but treatment may benefit a minority Result1->Conclusion Result2->Conclusion

Clinical Management Pathway

For clinical practitioners, the following workflow outlines the decision-making process for using amitriptyline in a patient with fibromyalgia or migraines.

Assess Assess Patient: Fibromyalgia or Migraine Diagnosis Decision Consider Amitriptyline Assess->Decision Contra Check Contraindications: Recent MI, MAOI use, Cardiac arrhythmia, Glaucoma Decision->Contra Dose Initiate Low Dose: 10-25 mg once daily at bedtime Contra->Dose Contraindications ruled out Titrate Titrate Dose: Increase by 10-25 mg every 3-7 days as needed/tolerated Dose->Titrate Maintain Maintain on Lowest Effective Dose: Typical range 25-75 mg daily Titrate->Maintain Monitor Monitor: Pain relief, Sleep, Function, and Side Effects (esp. drowsiness, dry mouth) Maintain->Monitor Review Regular Review: Reassess continued need for treatment Monitor->Review

Key Insights for Professionals

  • Evidence Gap: The most striking finding is the lack of unbiased, high-quality evidence (no Tier 1 evidence per Cochrane standards) for amitriptyline's efficacy in fibromyalgia and neuropathic pain, despite its widespread use and guideline recommendations [2]. This highlights a significant area for future high-quality randomized controlled trials (RCTs).
  • Individual Response Variability: Treatment success is likely influenced by a complex interplay of biological, psychological, and social factors [1]. A drug-centric approach is insufficient; a holistic, patient-centric management plan is essential.
  • Safety Profile: Amitriptyline has a significant side effect burden, leading to a high rate of adverse events [2]. Its use requires careful patient selection, particularly regarding cardiac history, and close monitoring during treatment.

References

amitriptyline hydrochloride versus nortriptyline active metabolite activity

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological and Clinical Comparison

The table below summarizes the core characteristics of amitriptyline and nortriptyline based on the available data.

Feature Amitriptyline Nortriptyline
Drug Class Tricyclic antidepressant (TCA), Tertiary amine [1] [2] [3] Tricyclic antidepressant (TCA), Secondary amine [2] [3]
Primary Mechanism Inhibits reuptake of serotonin and norepinephrine [1] [2] Inhibits reuptake of serotonin and norepinephrine [2]
Key Metabolite Nortriptyline is the active metabolite [2] [4] Active metabolite of Amitriptyline [2]
Half-Life ~21 hours [5] ~31 hours [6]
FDA-Approved Indications Major Depressive Disorder (MDD) [2] [5] [7] Major Depressive Disorder (MDD) [2] [7]
Common Off-Label Uses Neuropathic pain, fibromyalgia, migraine prophylaxis, irritable bowel syndrome (IBS), insomnia [1] [2] [5] Neuropathic pain, migraine prophylaxis, neurogenic cough, smoking cessation [2] [7]
Tolerability Profile Generally less well-tolerated; more sedating, greater anticholinergic effects (e.g., dry mouth, constipation) [1] [2] [7] Often better tolerated than amitriptyline; lower incidence of sedation and anticholinergic effects [2] [3] [7]
Dosing in Pain Syndromes Effective for fibromyalgia at low doses (e.g., 25 mg daily) [1] Comparable analgesic efficacy to amitriptyline [3]

Metabolic Pathway and Pharmacokinetics

Amitriptyline is metabolized primarily in the liver by the cytochrome P450 system, with nortriptyline as its major active metabolite. This metabolic relationship is a key differentiator between the two drugs.

G Amitriptyline Amitriptyline Nortriptyline Nortriptyline Amitriptyline->Nortriptyline  Demethylation via CYP2C19 Inactive_Metabolites Inactive_Metabolites Amitriptyline->Inactive_Metabolites  Alternative Pathways (CYP3A4, etc.) CYP2C19 CYP2C19 CYP2D6 CYP2D6 Nortriptyline->Inactive_Metabolites  Hydroxylation via CYP2D6

Diagram: Primary Metabolic Pathway of Amitriptyline. Amitriptyline is converted to its active metabolite, nortriptyline, predominantly via the CYP2C19 enzyme. Both compounds are subsequently inactivated by CYP2D6 and other enzymes [2] [4] [7].

This metabolic process contributes to the observed pharmacokinetic variability. A bioequivalence study in healthy volunteers under fasting and fed conditions demonstrated that while a generic and branded formulation of amitriptyline were bioequivalent, the presence of food could influence the absorption and peak plasma concentration (Cmax) of the drug [4]. Furthermore, a study in Greyhound dogs suggested that amitriptyline administration with food increased its bioavailability and reduced the incidence of vomiting, highlighting the impact of dietary status [8].

Experimental Data and Methodologies

Key experimental findings come from well-designed clinical trials and systematic reviews.

1. Clinical Trial: Amitriptyline in Fibromyalgia

  • Objective: To evaluate the efficacy and safety of amitriptyline for fibromyalgia symptoms [1].
  • Methodology: A systematic review of ten randomized controlled trials (RCTs) using ACR or similar criteria for diagnosis. Patients received amitriptyline hydrochloride at 25 mg or 50 mg daily [1].
  • Outcomes: this compound 25 mg daily showed statistically significant benefits for pain, sleep, and fatigue at 6-8 weeks, but benefits diminished by 12 weeks. The 50 mg dose did not produce a significant therapeutic response compared to placebo. Common adverse effects included somnolence, dry mouth, and weight gain [1].

2. Comparative Tolerability Analysis

  • Objective: To assess the claim that nortriptyline is better tolerated than amitriptyline [3].
  • Methodology: Critical review of existing literature, including a 1996 systematic review and a 2015 Cochrane review.
  • Outcomes: The review concluded that evidence supporting nortriptyline's superior tolerability is weak. While it is "reputed" to have fewer side effects, contemporary trials still show a high incidence of anticholinergic effects like dry mouth. The reviewers described the state of evidence as "inconsistent and fragmented" [3].

Interpretation for Research and Development

For researchers and drug development professionals, the data suggests several key considerations:

  • Metabolic Profiling: Understanding a patient's CYP450 enzyme status (e.g., CYP2C19 and CYP2D6 phenotypes) could be crucial for predicting drug exposure, efficacy, and toxicity for both compounds [2] [7].
  • Clinical Trial Design: The narrow therapeutic window for efficacy in conditions like fibromyalgia, where a 25 mg dose was effective but a 50 mg dose was not, underscores the importance of careful dose-finding studies [1].
  • Tolerability Claims: The widely held belief that nortriptyline has a definitively superior safety profile requires more robust, high-quality evidence from head-to-head clinical trials to be validated [3].

References

analytical method comparison HPLC UV spectrophotometry amitriptyline

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method Comparison at a Glance

The table below summarizes the core characteristics of HPLC and UV-Spectrophotometry for amitriptyline analysis, based on current literature.

Feature HPLC UV-Spectrophotometry
Key Principle Separation of components followed by detection Measurement of light absorption by the analyte
Typical Sensitivity (LOD/LOQ) ~2 ng/mL (in biological matrices) [1] [2] ~0.49-1.67 μg/mL (in pharmaceuticals) [3]
Selectivity High (separates parent drug, metabolites, impurities) [1] [4] Low to Moderate (can be affected by other components) [3]
Analysis Time Longer run times (e.g., 12+ minutes) [5] Rapid (minutes per sample)
Sample Preparation Often complex (liquid-liquid or solid-phase extraction) [1] [5] Simple (often minimal or direct dilution)
Primary Applications Bioanalysis, impurity profiling, stability studies [1] [4] Pharmaceutical quality control (tablet assay) [3]
Key Advantage High specificity and sensitivity for complex mixtures Simplicity, cost-effectiveness, and high throughput
Main Limitation Higher cost, complex operation, longer analysis time Low selectivity, unsuitable for complex biological samples

Detailed Methodologies and Experimental Protocols

Here is a closer look at the standard protocols for each method, illustrating why their performance differs.

High-Performance Liquid Chromatography (HPLC)

HPLC methods are designed to separate amitriptyline from its metabolites and other substances in a mixture.

  • Sample Preparation: For biological samples like plasma or urine, a multi-step liquid-liquid extraction is common. The sample is often made alkaline, and amitriptyline is extracted with an organic solvent. An internal standard (e.g., Imipramine or Amoxapine) is added to correct for procedural losses [1] [5].
  • Chromatographic Conditions:
    • Column: A reverse-phase C18 column is standard [5]. A recent 2025 study used a Phenomenex Kinetex L1 column for high-performance separation [4].
    • Mobile Phase: Typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer). The pH is often controlled; for instance, one method uses a pH 7.5 phosphate buffer with triethylamine and acetonitrile (35:65, v/v) [4].
    • Detection: Ultraviolet (UV) detection at wavelengths between 215-240 nm is common [1] [4]. For higher specificity and sensitivity, especially in toxicology, Mass Spectrometry (MS/MS) detection is used, which identifies compounds by their mass [5].
  • Workflow: The extracted sample is injected, and the HPLC system separates the components. Each compound has a unique retention time, allowing for precise identification and quantification.
UV-Spectrophotometry

These methods are simpler and rely on measuring the direct absorption of light by amitriptyline or a derivative of it.

  • Direct Measurement: Amitriptyline HCl can be dissolved in a solvent like water and measured directly at its maximum absorbance wavelength, which is around 222 nm [6].
  • Derivatization (Indirect Methods): To improve specificity and sensitivity, amitriptyline is often reacted with a dye to form a colored complex. A 2024 study details two such sustainable methods:
    • Bromothymol Blue (BTB) Method: Amitriptyline base forms an ion-pair complex with BTB in dichloromethane, measured at 410 nm [3].
    • Bromocresol Purple (BCP) Method: Similarly, a complex with BCP is formed and measured at 400 nm [3].
  • Sample Preparation for Tablets: Tablets are crushed, dissolved in water, and filtered. For derivatization methods, the active ingredient may need to be converted to its base form and extracted into an organic solvent like dichloromethane before reaction with the dye [3].
  • Workflow: The sample solution is placed in a cuvette, and the absorbance is measured against a blank at the specified wavelength. The concentration is determined by comparing the absorbance to a pre-established calibration curve.

Visualizing the Workflows

To better understand the procedural differences, the following diagrams outline the general workflows for each analytical method.

hplc_workflow Sample Preparation\n(Extraction, Purification) Sample Preparation (Extraction, Purification) HPLC Separation\n(Column, Mobile Phase) HPLC Separation (Column, Mobile Phase) Sample Preparation\n(Extraction, Purification)->HPLC Separation\n(Column, Mobile Phase) Detection\n(UV/VIS or MS) Detection (UV/VIS or MS) HPLC Separation\n(Column, Mobile Phase)->Detection\n(UV/VIS or MS) Data Analysis\n(Identification & Quantification) Data Analysis (Identification & Quantification) Detection\n(UV/VIS or MS)->Data Analysis\n(Identification & Quantification) HPLC Separation HPLC Separation Detection Detection

uv_workflow Sample Preparation\n(Dissolution / Derivatization) Sample Preparation (Dissolution / Derivatization) Absorbance Measurement\n(at Specific Wavelength) Absorbance Measurement (at Specific Wavelength) Sample Preparation\n(Dissolution / Derivatization)->Absorbance Measurement\n(at Specific Wavelength) Data Analysis\n(Quantification via Calibration Curve) Data Analysis (Quantification via Calibration Curve) Absorbance Measurement\n(at Specific Wavelength)->Data Analysis\n(Quantification via Calibration Curve) Absorbance Measurement Absorbance Measurement

How to Choose the Right Method

Your choice between HPLC and UV-Spectrophotometry should be guided by your analytical goals:

  • For highly sensitive and specific applications, such as therapeutic drug monitoring, toxicology, pharmacokinetic studies, or detailed impurity profiling, HPLC (particularly with MS detection) is the unequivocal choice. Its ability to separate and accurately quantify amitriptyline in the presence of metabolites and other compounds in complex matrices like blood is unmatched [1] [2] [5].
  • For routine quality control in a pharmaceutical setting, where the goal is to rapidly assay the drug content in tablets and the sample matrix is simple, UV-Spectrophotometry is perfectly adequate and more efficient. Its simplicity, speed, and low cost make it ideal for this purpose [3].

References

therapeutic drug monitoring amitriptyline hydrochloride versus other TCAs

Author: Smolecule Technical Support Team. Date: February 2026

TDM Parameters and Pharmacokinetic Comparison

The table below summarizes the core TDM parameters for Amitriptyline and other common TCAs, highlighting critical differences that guide monitoring protocols [1] [2] [3].

Parameter Amitriptyline Nortriptyline Imipramine Clomipramine Desipramine
Therapeutic Range (Parent + Metabolite) [1] [4] 100-250 ng/mL (Amitriptyline + Nortriptyline) 50-150 ng/mL 200-350 ng/mL (Imipramine + Desipramine) 150-500 ng/mL (Clomipramine + Desmethylclomipramine) Not well established
Toxic Level [4] >500 ng/mL >500 ng/mL >500 ng/mL >500 ng/mL >500 ng/mL
Active Metabolite [2] [3] [4] Nortriptyline Desipramine Desipramine Desmethylclomipramine -
Key Metabolic Pathways [2] [3] CYP2C19, CYP2D6, CYP3A4 CYP2D6 CYP2C19, CYP2D6 CYP2C19, CYP2D6, CYP3A4 CYP2D6
Impact of CYP2D6 Poor Metabolizer [2] Significantly elevated levels; consider 50% dose reduction Significantly elevated levels; avoid use Significantly elevated levels Significantly elevated levels Significantly elevated levels; avoid use
Elimination Half-Life (Hours) [2] [3] 10-28 18-44 11-25 17-37 12-54
Protein Binding [3] ~96% ~93% ~90% ~97% ~90%
Volume of Distribution (L/kg) [2] [4] ~15 (High) Higher than Amitriptyline (Very High) ~15 (High) High High

Mechanistic and Pharmacogenomic Influences on TDM

The rationale for TDM extends beyond simple blood level measurement and is deeply rooted in the complex pharmacology and genetics of TCAs.

Mechanism of Action and Pharmacologic Profile

TCAs exert their primary antidepressant effect by inhibiting the presynaptic reuptake of serotonin (SERT) and norepinephrine (NET), increasing the concentration of these neurotransmitters in the synaptic cleft [2] [3] [4]. However, they also antagonize muscarinic cholinergic (M1), histaminic (H1), and alpha-adrenergic receptors, which is responsible for their common anticholinergic, sedative, and orthostatic hypotensive side effects [2] [3] [4].

Different TCAs have distinct affinities for these targets. For instance, Amitriptyline is a potent SERT and NET inhibitor with strong anticholinergic and sedative properties. Its active metabolite, Nortriptyline, is a more potent NET inhibitor and generally better tolerated [4]. Clomipramine has the most potent serotonergic activity among TCAs [4]. Desipramine is the most selective and potent norepinephrine reuptake inhibitor with relatively low anticholinergic effects [3] [4]. These differences in receptor affinity profiles contribute to their varying side effect burdens and, indirectly, their tolerability and the need for careful monitoring.

Pharmacogenomics and Metabolism

The metabolism of TCAs is a primary source of interindividual variability, making pharmacogenomics a critical component of TDM. The following diagram illustrates the core metabolic pathways and their clinical implications.

TCA_Metabolism cluster_0 TCA TCA Administration (e.g., Amitriptyline, Imipramine) Liver Liver Metabolism TCA->Liver CYP2C19 Enzyme: CYP2C19 Liver->CYP2C19 CYP2D6 Enzyme: CYP2D6 Liver->CYP2D6 CYP3A4 Enzyme: CYP3A4 Liver->CYP3A4 Metabolite Active Metabolite (e.g., Nortriptyline, Desipramine) CYP2C19->Metabolite  Demethylation (Tertiary to Secondary Amine) CYP2D6->Metabolite  Hydroxylation PM Poor Metabolizer (PM) CYP2D6->PM Genetic Polymorphism UM Ultrarapid Metabolizer (UM) CYP2D6->UM Genetic Polymorphism CYP3A4->Metabolite Response Clinical Outcome Metabolite->Response  Altered Drug Levels PM->Response  High Risk of Adverse Effects UM->Response  High Risk of Treatment Failure

As shown, Amitriptyline is primarily metabolized by CYP2C19 to its active metabolite, Nortriptyline. Both the parent drug and the metabolite are further metabolized by CYP2D6 [2] [5]. The clinical implications are significant:

  • Poor Metabolizers (PMs) of CYP2D6 have markedly reduced clearance of Amitriptyline and Nortriptyline, leading to standard doses producing potentially toxic plasma levels. It is recommended to avoid TCAs in these patients or consider a 50% dose reduction and strict TDM [2].
  • Ultrarapid Metabolizers (UMs) may not achieve therapeutic concentrations at standard doses, leading to treatment failure [2].

Experimental Protocols for TDM

Robust TDM relies on standardized experimental methodologies to ensure data accuracy and reproducibility.

Protocol for Measuring TCA Plasma Concentrations
  • Sample Collection: Trough blood samples (typically 10-15 mL venous blood) should be collected just before the next dose, ideally after the patient has reached steady-state (at least 5-7 half-lives on a stable dose) [1].
  • Sample Processing: Plasma is separated by centrifugation and stored at -20°C to -80°C if not analyzed immediately.
  • Analytical Technique: The gold standard is High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS). This method offers high specificity and sensitivity, allowing for the simultaneous quantification of the parent TCA and its active metabolites without interference [1] [4].
  • Data Interpretation: The total concentration of the parent drug + active metabolite (e.g., Amitriptyline + Nortriptyline) is compared against the established therapeutic range. Clinicians must integrate this value with the patient's clinical response and side effect profile.
Protocol for a Pharmacogenomic (PGx) Study for TCA Dosing
  • Objective: To determine if a patient's CYP2D6 and CYP2C19 genotype predicts TCA plasma levels and clinical outcomes.
  • Genotyping: Extract DNA from whole blood or saliva. Use a real-time PCR or a targeted sequencing panel to identify key loss-of-function (e.g., CYP2D64), reduced-function, and gain-of-function alleles to assign a metabolizer phenotype (PM, IM, NM, UM) [2].
  • Study Design: A prospective cohort or randomized controlled trial where patients are genotyped prior to TCA initiation. Dosing can be guided by genotype (e.g., reduced starting dose for PMs), with the primary outcome being the incidence of dose-dependent adverse events or time to reach a therapeutic plasma level.

Key Considerations for TDM in Research and Development

  • Correlation with Clinical Response: While therapeutic ranges exist, the correlation between plasma levels and clinical effect is imperfect. TDM is best used as a guide alongside clinical assessment, as some patients may respond outside the standard range [2] [4].
  • TDM in Special Populations: Elderly patients often have higher plasma levels due to reduced metabolism and should be monitored closely [1] [2]. For patients with severe liver impairment, TDM is strongly advised [1] [6].
  • Beyond Amitriptyline: The principles of TDM apply across the TCA class. For example, Desipramine and Nortriptyline, being secondary amines, are primarily metabolized by CYP2D6, making them highly susceptible to polymorphisms in this enzyme [2] [4]. Clomipramine, with its complex metabolism and high potency, also necessitates careful monitoring.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

313.1597275 g/mol

Monoisotopic Mass

313.1597275 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

26LUD4JO9K

Related CAS

50-48-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 118 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 118 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 117 of 118 companies with hazard statement code(s):;
H301 (67.52%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (32.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (31.62%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (41.03%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (29.91%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (30.77%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H370 (32.48%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H400 (68.38%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (69.23%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Amitriptyline Hydrochloride is the hydrochloride salt of the tricyclic dibenzocycloheptadiene amitriptyline with antidepressant and antinociceptive activities. Amitriptyline inhibits the re-uptake of norepinephrine and serotonin by the presynaptic neuronal membrane in the central nervous system (CNS), thereby increasing the synaptic concentration of norepinephrine and serotonin. Due to constant stimulation to these receptors, amitriptyline may produce a downregulation of adrenergic and serotonin receptors, which may contribute to the antidepressant activity. In the CNS the antinociceptive activity of this agent may involve high affinity binding to and inhibition of N-methyl-D-aspartate (NMDA) receptors and/or the enhancement of the action of serotonin at the spinal terminals of an opioid-mediated intrinsic analgesia system.

MeSH Pharmacological Classification

Adrenergic Uptake Inhibitors

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

549-18-8

Wikipedia

Amitriptyline hydrochloride

FDA Medication Guides

Limbitrol
Amitriptyline Hydrochloride; Chlordiazepoxide
TABLET;ORAL
HERITAGE PHARMS INC
02/05/2021
Limbitrol DS

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

1-Propanamine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-, hydrochloride (1:1): INACTIVE

Dates

Last modified: 08-15-2023
1: Aydin B, Hocaoglu N, Micili SC, Ergur BU, Kalkan S. Effects of 2-Hydroxypropyl-Beta-Cyclodextrin on Cardiovascular Signs of Amitriptyline Poisoning in a Rat Model. Cardiovasc Toxicol. 2015 Nov 30. [Epub ahead of print] PubMed PMID: 26621115.
2: Schmidt JJ, Bertram A, Kühn-Velten WN, Suhling H, Wiesner O, Schneider A, Kielstein JT. Treatment of amitriptyline intoxications by extended high cut-off dialysis. Clin Kidney J. 2015 Dec;8(6):796-9. doi: 10.1093/ckj/sfv094. Epub 2015 Sep 29. PubMed PMID: 26613042; PubMed Central PMCID: PMC4655799.
3: Abdulmajeed WI, Ibrahim RB, Ishola AO, Balogun WG, Cobham AE, Amin A. Amitriptyline and phenytoin prevents memory deficit in sciatic nerve ligation model of neuropathic pain. J Basic Clin Physiol Pharmacol. 2015 Nov 13. pii: /j/jbcpp.ahead-of-print/jbcpp-2014-0052/jbcpp-2014-0052.xml. doi: 10.1515/jbcpp-2014-0052. [Epub ahead of print] PubMed PMID: 26565548.
4: Taziki S, Sattari MR, Dastmalchi S, Eghbal MA. Cytoprotective Effects of Melatonin Against Amitriptyline-Induced Toxicity in Isolated Rat Hepatocytes. Adv Pharm Bull. 2015 Sep;5(3):329-34. doi: 10.15171/apb.2015.046. Epub 2015 Sep 19. PubMed PMID: 26504754; PubMed Central PMCID: PMC4616901.
5: Aonurm-Helm A, Anier K, Zharkovsky T, Castrén E, Rantamäki T, Stepanov V, Järv J, Zharkovsky A. NCAM-deficient mice show prominent abnormalities in serotonergic and BDNF systems in brain - Restoration by chronic amitriptyline. Eur Neuropsychopharmacol. 2015 Oct 21. pii: S0924-977X(15)00326-0. doi: 10.1016/j.euroneuro.2015.10.001. [Epub ahead of print] PubMed PMID: 26499173.
6: Mercadante S. Topical amitriptyline and ketamine for the treatment of neuropathic pain. Expert Rev Neurother. 2015 Nov;15(11):1249-53. doi: 10.1586/14737175.2015.1101347. Epub 2015 Oct 21. PubMed PMID: 26488799.
7: Damapong P, Kanchanakhan N, Eungpinichpong W, Putthapitak P, Damapong P. A Randomized Controlled Trial on the Effectiveness of Court-Type Traditional Thai Massage versus Amitriptyline in Patients with Chronic Tension-Type Headache. Evid Based Complement Alternat Med. 2015;2015:930175. doi: 10.1155/2015/930175. Epub 2015 Sep 15. PubMed PMID: 26472986; PubMed Central PMCID: PMC4587431.
8: Ratajczak-Enselme M, Grégoire N, Estebe JP, Dollo G, Chevanne F, Bec D, Ecoffey C, Couet W, Le Corre P. Population Pharmacokinetics of Amitriptyline After Intrathecal, Epidural, and Intravenous Administration in Sheep. Reg Anesth Pain Med. 2015 Nov-Dec;40(6):681-6. doi: 10.1097/AAP.0000000000000322. PubMed PMID: 26469370.
9: Zeng C, Zhu Z, Liu Q. HMGB1 is responsible for Amitriptyline-mediated cardiac protection from ischemic-reperfusion injury. Int J Cardiol. 2015 Sep 25. pii: S0167-5273(15)30379-X. doi: 10.1016/j.ijcard.2015.08.157. [Epub ahead of print] PubMed PMID: 26431816.
10: Rico-Villademoros F, Slim M, Calandre EP. Amitriptyline for the treatment of fibromyalgia: a comprehensive review. Expert Rev Neurother. 2015 Oct;15(10):1123-50. doi: 10.1586/14737175.2015.1091726. Epub 2015 Sep 22. PubMed PMID: 26395929.
(Last update: 4/21/2016).

Explore Compound Types